molecular formula C20H24O7 B042106 Cycloolivil CAS No. 3064-05-9

Cycloolivil

Katalognummer: B042106
CAS-Nummer: 3064-05-9
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: KCIQZCNOUZCRGH-VOBQZIQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloolivil is a lignan.
Isoolivil has been reported in Gmelina asiatica, Eucommia ulmoides, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIQZCNOUZCRGH-VOBQZIQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347745
Record name Isoolivil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3064-05-9
Record name Isoolivil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Plant Origins of Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil, a lignan (B3055560) of significant interest for its potential pharmacological activities, is a naturally occurring compound found in a select number of plant species. This technical guide provides a comprehensive overview of the known botanical sources of this compound, detailing its presence in various plant families, genera, and specific tissues. Quantitative data on this compound content from published studies are summarized to offer a comparative perspective on the richness of each source. Furthermore, this guide outlines detailed experimental protocols for the extraction and isolation of this compound, providing researchers with practical methodologies for obtaining this compound for further investigation. Finally, a proposed biosynthetic pathway for this compound is presented, illustrating its origin from the general phenylpropanoid and lignan biosynthetic routes. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are focused on the study of this compound.

Natural Sources and Plant Origins of this compound

This compound has been identified in a limited number of plant families, primarily within the Bignoniaceae and Oleaceae . The distribution of this compound appears to be specific to certain genera and plant parts, suggesting a targeted approach is necessary for its isolation.

Bignoniaceae Family

The most well-documented source of this compound is within the Bignoniaceae family, specifically in the genus Stereospermum.

  • Stereospermum suaveolens (Roxb.) DC. : This deciduous tree, native to India and Southeast Asia, is a significant source of this compound. The compound has been successfully isolated from the roots of this plant.[1][2][3] S. suaveolens is also a component of the traditional Ayurvedic formulation known as Dashamoolarishta.[2]

Oleaceae Family

Within the Oleaceae family, the genus Olea is a known source of this compound.

  • Olea europaea L. : The common olive tree is another confirmed source of this compound. The compound is particularly abundant in the branch wood of the olive tree. While the leaves and fruit are rich in other phenolic compounds, the woody tissues appear to be the primary location of this compound accumulation in this species.

Other Potential Sources

While less definitively documented for this compound itself, related lignans (B1203133) have been identified in other plant families and genera, suggesting potential avenues for future investigation. Lignans are known to be present in the genus Justicia (Acanthaceae) and various species of the genus Fraxinus (Oleaceae). However, the presence of this compound in these genera requires further specific investigation.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant sources and tissues. The following table summarizes the available quantitative data for this compound content.

Plant SpeciesFamilyPlant PartThis compound Content (% w/w of extract)Reference
Stereospermum suaveolensBignoniaceaeRoot (Methanol Extract)3.67%

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification.

Isolation of this compound from Stereospermum suaveolens Roots

This protocol is based on the methodology described by Sab et al. (2015).

3.1.1. Extraction

  • Air-dry the roots of Stereospermum suaveolens in the shade.

  • Grind the dried roots into a coarse powder.

  • Extract the powdered root material with methanol (B129727) at room temperature.

  • Concentrate the methanol extract under reduced pressure to obtain a crude methanol extract.

3.1.2. Fractionation

  • Suspend the crude methanol extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • Collect the ethyl acetate soluble fraction, as this is where this compound will be concentrated.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

3.1.3. Chromatographic Purification

  • Subject the concentrated ethyl acetate fraction to open silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

  • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:

  • UV-Vis Spectroscopy : To determine the absorption maxima.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for detailed structural elucidation.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway , which is a central metabolic route in plants for the production of a wide variety of phenolic compounds.

General Lignan Biosynthesis

Lignans, including this compound, are formed through the oxidative coupling of two phenylpropanoid units, specifically monolignols. The key steps in the general lignan biosynthetic pathway are as follows:

  • Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

  • Hydroxylation and Methylation : Cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamates, such as p-coumaric acid, caffeic acid, and ferulic acid.

  • Formation of Monolignols : These hydroxycinnamic acids are then activated to their corresponding CoA-esters and subsequently reduced to form monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

  • Oxidative Coupling : Two monolignol molecules undergo oxidative coupling, mediated by laccase and peroxidase enzymes, to form a variety of lignan structures. The initial coupling often results in the formation of pinoresinol.

Proposed Biosynthesis of this compound

The specific enzymatic steps leading from the common lignan precursors to the unique cyclic ether structure of this compound have not been fully elucidated. However, based on its chemical structure, a plausible biosynthetic route can be proposed, branching from the general lignan pathway. It is hypothesized that a precursor such as olivil, which is a known lignan, undergoes an intramolecular cyclization to form the characteristic furan (B31954) ring of this compound. This cyclization is likely an enzyme-catalyzed process.

Below is a diagram illustrating the general lignan biosynthetic pathway leading to the proposed formation of this compound.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H Ferulic_Acid Ferulic Acid pCoumaric_Acid->Ferulic_Acid Multiple Steps Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol Multiple Steps Two_Coniferyl 2 x Coniferyl Alcohol Coniferyl_Alcohol->Two_Coniferyl Pinoresinol Pinoresinol Two_Coniferyl->Pinoresinol Oxidative Coupling (Laccase/Peroxidase) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Reduction Olivil Olivil Lariciresinol->Olivil Isomerization This compound This compound Olivil->this compound Intramolecular Cyclization (Proposed)

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Conclusion

This compound is a promising natural product with a limited but defined distribution in the plant kingdom, primarily in Stereospermum suaveolens and Olea europaea. This guide provides a foundational understanding of its natural sources, quantitative occurrence, and methods for its isolation. The elucidation of the specific enzymatic steps in the this compound biosynthetic pathway remains a key area for future research. A deeper understanding of its biosynthesis could pave the way for biotechnological production methods, ensuring a sustainable supply for further pharmacological and clinical investigation. The provided experimental protocols and biosynthetic overview aim to facilitate and inspire further research into this intriguing lignan.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil is a lignan (B3055560) natural product that has garnered interest for its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is fundamental for structure-activity relationship studies, synthetic efforts, and comprehending its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of the core structural features of this compound, including its absolute configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation are also presented to aid in further research and development.

Chemical Structure and Nomenclature

This compound, also known as Isoolivil, is a tetrahydrofuran (B95107) lignan with the molecular formula C₂₀H₂₄O₇. Its systematic IUPAC name is (2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2,6-diol. The chemical structure is characterized by a dihydronaphthalene core, substituted with a guaiacyl (4-hydroxy-3-methoxyphenyl) group and two hydroxymethyl groups.

Below is a 2D representation of the chemical structure of (+)-Cycloolivil.

Caption: 2D representation of the chemical structure of (+)-Cycloolivil.

Stereochemistry

Spectroscopic Data

The structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR Spectroscopy

Table 1: 13C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in ppm
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-4aData not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available
C-6'Data not available
-OCH₃ (C-7)Data not available
-OCH₃ (C-3')Data not available
-CH₂OH (C-2)Data not available
-CH₂OH (C-3)Data not available

Note: A complete and assigned list of 1H and 13C NMR chemical shifts and coupling constants for this compound is not currently available in the reviewed literature. The provided table structure is a template for when such data becomes available. A publicly available database, SpectraBase, contains a list of 13C NMR chemical shifts for a compound identified as Cyclo-olivil, but without specific atom assignments.

Experimental Protocols

Isolation of this compound from Stereospermum suaveolens

The following protocol is a detailed methodology for the isolation of this compound from the roots of Stereospermum suaveolens.[1]

4.1.1. Extraction

  • Air-dry the roots of Stereospermum suaveolens and grind them into a coarse powder.

  • Extract the powdered root material (e.g., 1 kg) with methanol (B129727) (3 x 4 L) at 60°C for 2 hours in a static extractor.

  • Combine the methanolic extracts and concentrate them under reduced pressure at 60°C.

  • Dry the concentrated extract in a vacuum tray dryer to obtain the crude methanol extract.

4.1.2. Solvent Partitioning

  • Dissolve the crude methanol extract in water.

  • Successively partition the aqueous solution with ethyl acetate (B1210297) and then n-butanol.

  • Separate the layers to obtain the ethyl acetate, n-butanol, and water-soluble fractions. This compound is primarily found in the ethyl acetate fraction.

4.1.3. Column Chromatography

  • Subject the dried ethyl acetate fraction to open column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate, and then ethyl acetate and methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • The fraction eluted with 10% methanol in ethyl acetate is expected to contain this compound.

4.1.4. Purification

  • Allow the this compound-containing fraction to stand, which may result in the precipitation of the compound.

  • Collect the precipitate and wash it repeatedly with petroleum ether to yield pure this compound.

Isolation_Workflow Start Powdered Roots of Stereospermum suaveolens Extraction Methanolic Extraction (60°C) Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Partitioning Solvent Partitioning (Water/Ethyl Acetate/n-Butanol) Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) Partitioning->ColumnChromatography Ethyl Acetate Fraction FractionCollection Fraction Collection (10% MeOH in EtOAc) ColumnChromatography->FractionCollection Purification Precipitation and Washing (Petroleum Ether) FractionCollection->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to possess antioxidant and anti-inflammatory properties.[1] However, detailed studies elucidating the specific signaling pathways through which this compound exerts these effects are currently limited in the scientific literature.

Based on the known activities of other lignans (B1203133) and polyphenolic compounds, potential signaling pathways that this compound might modulate include:

  • Nrf2/ARE Pathway: Many phenolic antioxidants activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

  • NF-κB Pathway: The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades are involved in cellular responses to a variety of stimuli and are often implicated in inflammation.

Further research is required to definitively identify and characterize the specific molecular targets and signaling pathways modulated by this compound.

Putative_Signaling_Pathways This compound This compound Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Potential Activation NFkB NF-κB Pathway This compound->NFkB Potential Inhibition MAPK MAPK Pathways This compound->MAPK Potential Modulation Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory MAPK->AntiInflammatory

Caption: Putative signaling pathways potentially modulated by this compound.

Conclusion

This technical guide has summarized the current knowledge on the chemical structure and stereochemistry of this compound. The absolute configuration of (+)-Cycloolivil as (2S,3S,4S) is a key determinant of its biological function. While spectroscopic data have been instrumental in its structural elucidation, a complete and publicly available assigned NMR dataset would be a valuable resource for the research community. The provided detailed isolation protocol offers a practical guide for obtaining this compound for further investigation. A significant knowledge gap remains concerning the specific signaling pathways through which this compound exerts its biological effects. Future research should focus on elucidating these molecular mechanisms to fully unlock the therapeutic potential of this natural product.

References

The Biosynthesis of Cycloolivil in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil, a complex lignan (B3055560) found in plants such as Stereospermum suaveolens, holds potential for pharmacological applications. Understanding its biosynthesis is crucial for harnessing its therapeutic benefits and for metabolic engineering efforts. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, beginning from the general phenylpropanoid pathway and leading to the formation of key lignan intermediates. While the precise enzymatic step for the final cyclization to this compound remains to be definitively elucidated, this guide presents a detailed, evidence-based hypothesis. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and workflows to facilitate further research in this area.

Introduction to Lignans (B1203133) and this compound

Lignans are a large class of phenolic secondary metabolites ubiquitously found in the plant kingdom. They are formed by the oxidative coupling of two or more phenylpropanoid units. Due to their structural diversity, lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

This compound is a specific lignan that has been isolated from the roots of Stereospermum suaveolens[1][2][3]. Its intricate structure, featuring a cyclic ether linkage, suggests a complex biosynthetic origin. This guide will delve into the metabolic cascade that leads to the formation of this unique molecule.

The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis

The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants that produces a variety of phenolic compounds from the amino acid L-phenylalanine. This pathway provides the essential C6-C3 building blocks for all lignans.

The initial steps of the phenylpropanoid pathway are well-established and involve the following key enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates trans-cinnamic acid to p-coumaric acid[2].

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

These initial steps are followed by a series of hydroxylation and methylation reactions to produce different monolignols, the immediate precursors of lignans. The primary monolignol involved in the biosynthesis of the lignan backbone of this compound is coniferyl alcohol .

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol

Figure 1: The Phenylpropanoid Pathway to Coniferyl Alcohol.

Dimerization and Early Lignan Biosynthesis

The formation of the characteristic lignan scaffold occurs through the oxidative coupling of two monolignol units. This crucial step is stereochemically controlled by a class of non-catalytic proteins known as dirigent proteins (DIRs) [4]. In the presence of an oxidizing agent, such as laccases or peroxidases, DIRs guide the coupling of two coniferyl alcohol radicals to form a specific stereoisomer of pinoresinol (B1678388).

Following the formation of pinoresinol, a series of reductive steps are catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes are responsible for the sequential conversion of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol. Secoisolariciresinol can then be further metabolized to matairesinol (B191791) by secoisolariciresinol dehydrogenase (SDH) .

The biosynthesis of olivil (B28385), the proposed immediate precursor to this compound, is thought to diverge from this central lignan pathway.

Proposed Biosynthesis of Olivil

While the direct enzymatic steps leading to olivil have not been fully elucidated, a plausible pathway involves the hydroxylation of a lignan intermediate such as lariciresinol or a related compound. This hydroxylation could be catalyzed by a cytochrome P450 monooxygenase (P450) , a large family of enzymes known for their role in the modification of secondary metabolites, including lignans.

The Final Step: Oxidative Cyclization to this compound (Hypothetical)

The conversion of olivil to this compound is hypothesized to proceed via an intramolecular oxidative cyclization . This type of reaction is known to be catalyzed by various oxidoreductases, including cytochrome P450 enzymes. The reaction would involve the formation of a new ether linkage to create the characteristic cyclic structure of this compound. The specific enzyme responsible for this transformation in Stereospermum suaveolens has yet to be identified and characterized.

Cycloolivil_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Coniferyl alcohol Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Dirigent Protein (DIR) + Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Olivil Olivil (Proposed Precursor) Lariciresinol->Olivil Hydroxylation (e.g., Cytochrome P450) This compound This compound Olivil->this compound Intramolecular Oxidative Cyclization (e.g., Oxidoreductase/P450)

Figure 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Quantitative analysis of lignans is essential for understanding their distribution and for optimizing extraction and production methods. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of these compounds.

CompoundPlant SourceTissueMethodConcentration (% w/w in extract)Reference
This compoundStereospermum suaveolensRoot (methanol extract)HPLC3.67
LapacholStereospermum suaveolensRoot (methanol extract)HPLC0.066

Table 1: Quantitative Analysis of this compound and a Co-occurring Compound in Stereospermum suaveolens.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments relevant to the study of this compound biosynthesis.

Isolation and Characterization of this compound

Objective: To isolate and confirm the structure of this compound from plant material.

Workflow:

Isolation_Workflow Plant Material\n(e.g., S. suaveolens roots) Plant Material (e.g., S. suaveolens roots) Extraction\n(e.g., Methanol) Extraction (e.g., Methanol) Plant Material\n(e.g., S. suaveolens roots)->Extraction\n(e.g., Methanol) Partitioning\n(e.g., Ethyl Acetate) Partitioning (e.g., Ethyl Acetate) Extraction\n(e.g., Methanol)->Partitioning\n(e.g., Ethyl Acetate) Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Partitioning\n(e.g., Ethyl Acetate)->Column Chromatography\n(Silica Gel) Fraction Collection Fraction Collection Column Chromatography\n(Silica Gel)->Fraction Collection HPLC Analysis HPLC Analysis Fraction Collection->HPLC Analysis Purified this compound Purified this compound HPLC Analysis->Purified this compound Structural Elucidation\n(NMR, MS) Structural Elucidation (NMR, MS) Purified this compound->Structural Elucidation\n(NMR, MS)

Figure 3: General Workflow for Isolation and Characterization.

Protocol:

  • Extraction: Powdered and dried plant material (e.g., roots of S. suaveolens) is extracted with a suitable solvent such as methanol.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For this compound, an ethyl acetate (B1210297) fraction is typically enriched with lignans.

  • Chromatography: The enriched fraction is further purified using column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Enzyme Assays for Lignan Biosynthesis

Objective: To determine the activity of enzymes involved in the lignan biosynthetic pathway.

General Protocol for a Dehydrogenase Assay (e.g., SDH):

  • Enzyme Preparation: A crude protein extract or a purified recombinant enzyme is used.

  • Reaction Mixture: A buffered solution containing the substrate (e.g., secoisolariciresinol), the appropriate cofactor (e.g., NADP+), and the enzyme preparation.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Detection: The formation of the product (e.g., matairesinol) and the reduction of the cofactor (NADPH) can be monitored spectrophotometrically at 340 nm. Alternatively, the reaction can be stopped, and the products analyzed by HPLC.

General Protocol for a Cytochrome P450 Assay:

  • Microsome Isolation: P450s are membrane-bound enzymes, so a microsomal fraction is typically isolated from the plant tissue or from a heterologous expression system (e.g., yeast or insect cells).

  • Reaction Mixture: The reaction contains the microsomal preparation, the substrate (e.g., olivil), a source of electrons (NADPH), and a cytochrome P450 reductase.

  • Incubation and Analysis: The reaction is incubated, and the formation of the product (e.g., this compound) is monitored by HPLC or LC-MS.

Transcriptome Analysis for Gene Discovery

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway in Stereospermum suaveolens.

Workflow:

Transcriptome_Workflow Plant Tissue\n(e.g., S. suaveolens roots) Plant Tissue (e.g., S. suaveolens roots) RNA Extraction RNA Extraction Plant Tissue\n(e.g., S. suaveolens roots)->RNA Extraction cDNA Library\nPreparation cDNA Library Preparation RNA Extraction->cDNA Library\nPreparation Next-Generation\nSequencing (NGS) Next-Generation Sequencing (NGS) cDNA Library\nPreparation->Next-Generation\nSequencing (NGS) NGS NGS De novo Assembly De novo Assembly NGS->De novo Assembly Gene Annotation Gene Annotation De novo Assembly->Gene Annotation Identification of\nCandidate Genes\n(e.g., P450s, Oxidoreductases) Identification of Candidate Genes (e.g., P450s, Oxidoreductases) Gene Annotation->Identification of\nCandidate Genes\n(e.g., P450s, Oxidoreductases)

Figure 4: Workflow for Transcriptome Analysis.

Protocol:

  • RNA Extraction: Total RNA is extracted from the plant tissue of interest.

  • Library Preparation and Sequencing: The RNA is converted to cDNA, and sequencing libraries are prepared and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are assembled into transcripts, which are then annotated by comparing their sequences to known genes in public databases. This allows for the identification of candidate genes encoding enzymes such as cytochrome P450s and other oxidoreductases that may be involved in this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that begins with the well-characterized phenylpropanoid pathway and proceeds through the core lignan biosynthetic network. While the initial steps leading to key lignan intermediates are understood, the final oxidative cyclization of the proposed precursor, olivil, to form this compound remains a key area for future research. The identification and characterization of the specific cytochrome P450 or other oxidoreductase responsible for this transformation will be a significant step forward. The experimental approaches outlined in this guide, particularly transcriptome analysis of Stereospermum suaveolens coupled with heterologous expression and characterization of candidate enzymes, provide a clear path toward the complete elucidation of the this compound biosynthetic pathway. This knowledge will be invaluable for the sustainable production of this and other medicinally important lignans through metabolic engineering and synthetic biology approaches.

References

In Vitro Biological Activity of Cycloolivil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloolivil is a lignan (B3055560), a class of polyphenolic compounds found in various plants. It has been identified as a constituent of plants such as Stereospermum suaveolens and is also present in the waste products of olive oil production, highlighting its potential as a bioactive molecule from sustainable sources.[1] Lignans (B1203133) are known to possess a range of biological activities, and as such, this compound is a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of the in vitro biological activities of this compound, with a focus on its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Due to the limited availability of specific quantitative data for isolated this compound in the current literature, this guide also presents detailed experimental protocols that can be employed to elucidate its bioactivities and outlines the key signaling pathways that may be involved.

Antioxidant Activity

Quantitative Data

The following table summarizes the types of assays used to evaluate antioxidant activity. Specific IC50 values for purified this compound are not currently available in the public domain and would need to be determined experimentally.

ActivityAssayTargetIC50 (µM)
Radical ScavengingDPPH (2,2-diphenyl-1-picrylhydrazyl)DPPH radicalData not available
Radical ScavengingABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))ABTS radical cationData not available
Oxygen Radical AbsorbanceORAC (Oxygen Radical Absorbance Capacity)Peroxyl radicalsData not available
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and protected from light.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control (solvent without the test compound) and a positive control.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many polyphenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data

The following table outlines key enzymatic targets for assessing anti-inflammatory activity. Specific IC50 values for purified this compound are not currently available and require experimental determination.

ActivityAssayTarget EnzymeIC50 (µM)
Anti-inflammatoryCyclooxygenase Inhibition AssayCOX-1Data not available
Anti-inflammatoryCyclooxygenase Inhibition AssayCOX-2Data not available
Anti-inflammatoryLipoxygenase Inhibition Assay5-LOXData not available
Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Reagent Preparation:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • A known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of this compound or the positive control to the respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the signal (e.g., fluorescence) over time using a plate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the kinetic read.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the control (enzyme and substrate without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration.

Anticancer Activity

The potential of natural compounds to inhibit the growth of cancer cells is a major area of research in drug discovery. Cytotoxicity assays are fundamental in vitro tools to screen for such activity.

Quantitative Data

The following table indicates common cancer cell lines used for cytotoxicity screening. Specific IC50 values for purified this compound against these cell lines are not available in the literature and would need to be established through experimentation.

ActivityAssayCell LineIC50 (µM)
CytotoxicityMTT AssayMCF-7 (Breast Cancer)Data not available
CytotoxicityMTT AssayHeLa (Cervical Cancer)Data not available
CytotoxicityMTT AssayHepG2 (Liver Cancer)Data not available
CytotoxicityMTT AssayA549 (Lung Cancer)Data not available
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration.

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Compounds with antioxidant and anti-inflammatory properties are therefore of interest for their potential neuroprotective effects.

Quantitative Data

The following table lists a common in vitro model for neuroprotection studies. Specific data on the neuroprotective effects of purified this compound is not currently available.

ActivityAssayCell Line / ModelEndpointEffect
NeuroprotectionCell Viability Assay (e.g., MTT)SH-SY5Y neuroblastoma cells with induced oxidative stress (e.g., H2O2)Cell ViabilityData not available
Experimental Protocols

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.

  • Cell Culture and Treatment:

    • Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-beta peptide.

    • Include a control group (untreated cells), a group treated only with the neurotoxin, and a group treated with this compound alone.

    • Incubate the cells for a further period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Cell viability can be assessed using various methods, such as the MTT assay described previously.

    • Alternatively, intracellular reactive oxygen species (ROS) levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Data Analysis:

    • Compare the cell viability or ROS levels in the this compound-treated groups to the group treated with the neurotoxin alone.

    • A significant increase in cell viability or a decrease in ROS levels in the presence of this compound would indicate a neuroprotective effect.

Signaling Pathways

The biological activities of polyphenolic compounds are often mediated through their interaction with key cellular signaling pathways. While the specific effects of this compound on these pathways have not been elucidated, the NF-κB and MAPK pathways are common targets for lignans and other polyphenols.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response, cell survival, and proliferation. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anticancer effects of many natural products.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB (p50/p65) Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_expression activates This compound This compound This compound->IKK_complex inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. It is a common target for bioactive compounds.

MAPK_Pathway Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response regulates This compound This compound This compound->MAPKKK inhibits? This compound->MAPKK inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound.

Cytotoxicity_Workflow start Start cell_culture Seed Cancer Cells in 96-well Plate start->cell_culture treatment Treat Cells with this compound (various concentrations) cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound, as a naturally occurring lignan, presents an interesting profile for further investigation into its potential therapeutic applications. While the current body of literature provides a foundation for its study, there is a notable absence of specific quantitative data on the in vitro biological activities of the isolated compound. This technical guide has outlined the standard experimental methodologies that are essential for characterizing the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound. Future research should focus on performing these assays to generate robust quantitative data, such as IC50 values, and to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. Such data will be critical for advancing our understanding of this compound and for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the first enantioselective total synthesis of (+)-Cycloolivil, as reported by Vakiti and Hanessian in 2020.[1][2] This methodology employs a combination of chemoenzymatic and biomimetic approaches, offering a strategic pathway to this and other related lignan (B3055560) natural products.[2]

Overall Synthetic Strategy

The synthesis of (+)-Cycloolivil commences with a chemoenzymatic kinetic resolution to establish the initial stereocenter. This is followed by a series of key transformations including a ring-closing metathesis to form a butenolide intermediate, a conjugate addition, an aldol (B89426) reaction to construct the core carbon skeleton, and a final oxidative cyclization to furnish the target molecule. The general workflow is depicted below.

Total_Synthesis_of_Cycloolivil cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_core Core Structure Assembly cluster_final Final Steps A 3-Methoxy-4-benzyloxy benzaldehyde (B42025) C Allylic Alcohol (rac-256) A->C Grignard Addition H Aldol Reaction A->H Aldehyde (254) B Vinylmagnesium bromide B->C D Kinetic Resolution (Novozyme 435) C->D E Chiral Alcohol (256) D->E Enantiopure Alcohol F Butenolide (257) E->F Esterification & RCM G Lactone (258) F->G Conjugate Addition G->H I Lactone (259) H->I Single Isomer J Alcohol (260) I->J Lemieux-Johnson Oxidation & Reduction K Oxidation & Hydroperoxide Formation J->K Protection & Enolate Oxidation L Alcohol (261) K->L Triphenylphosphine (B44618) Reduction M Reduction (DIBAL-H) L->M N (+)-Cycloolivil (253) M->N

Caption: Synthetic workflow for the total synthesis of (+)-Cycloolivil.

Quantitative Data

The following table summarizes the available quantitative data for the key steps in the synthesis. Please note that while the overall synthetic sequence has been published, the specific yields for each step in the synthesis of (+)-Cycloolivil were not detailed in the provided search results. The enantiomeric excess (ee) values for the kinetic resolution were also not specified.[1]

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Grignard Addition3-Methoxy-4-benzyloxy benzaldehydeAllylic alcohol (rac-256)Vinylmagnesium bromide, THF, -78 °C, 2 h98N/A
2Kinetic ResolutionAllylic alcohol (rac-256)(S)-Alcohol (256) and (R)-Acetate (255)Isopropenyl acetate (B1210297), Novozyme 435, Toluene (B28343), 4Å MS, 40 °C, 24 hNot SpecifiedNot Specified
3Esterification & RCM(S)-Alcohol (256)Butenolide (257)Acryloyl chloride; Grubbs I catalystNot SpecifiedN/A
4Conjugate AdditionButenolide (257)Lactone (258)Vinylmagnesium bromideNot SpecifiedN/A
5Aldol Reaction & DeoxygenationLactone (258) and Aldehyde (254)Lactone (259)Not SpecifiedNot SpecifiedN/A
6Oxidation & ReductionLactone (259)Alcohol (260)Lemieux-Johnson oxidation; NaBH4Not SpecifiedN/A
7Enolate OxidationProtected Alcohol (260)HydroperoxidesNaphthyl protection; K-enolate, O2Not SpecifiedN/A
8Reduction of HydroperoxideHydroperoxidesAlcohol (261)TriphenylphosphineNot SpecifiedN/A
9Reduction to HemiacetalAlcohol (261)(+)-Cycloolivil (253)DIBAL-HNot SpecifiedN/A

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of (+)-Cycloolivil.

Synthesis of Allylic Alcohol (rac-256) via Grignard Addition
  • Objective: To synthesize the racemic allylic alcohol precursor.

  • Procedure:

    • A solution of 3-methoxy-4-benzyloxy benzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF) is added dropwise to the cooled solution over 30 minutes.

    • The reaction mixture is stirred at -78 °C for 2 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic allylic alcohol.

Enantioselective Synthesis of (S)-Alcohol (256) via Enzymatic Kinetic Resolution
  • Objective: To resolve the racemic allylic alcohol to obtain the desired enantiomer.

  • Procedure:

    • To a solution of the racemic allylic alcohol (1.0 equiv) in toluene are added isopropenyl acetate (4.0 equiv), Novozyme 435 (10% by weight), and activated 4Å molecular sieves.[1]

    • The suspension is stirred at 40 °C for 24 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the enzyme is removed by filtration.

    • The solvent is removed under reduced pressure.

    • The resulting mixture of the acetate and the unreacted alcohol is separated by flash column chromatography on silica gel to yield the enantiopure alcohol.

Synthesis of Butenolide (257) via Ring-Closing Metathesis (RCM)
  • Objective: To construct the butenolide ring system.

  • Procedure:

    • The chiral alcohol (256) is first esterified with acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) at 0 °C to room temperature.

    • The resulting diene is then dissolved in degassed dichloromethane.

    • Grubbs' first-generation catalyst (1-5 mol%) is added, and the reaction mixture is stirred at room temperature or gentle reflux until TLC analysis indicates complete consumption of the starting material.

    • The reaction is quenched by the addition of ethyl vinyl ether.

    • The solvent is removed in vacuo, and the residue is purified by flash column chromatography to give the butenolide (257).

Synthesis of Lactone (259) via Aldol Reaction and Deoxygenation
  • Objective: To form the core bicyclic lactone structure.

  • Procedure:

    • To a solution of lactone (258) in an appropriate solvent, a strong base such as lithium diisopropylamide (LDA) is added at -78 °C to generate the enolate.

    • A solution of 3-methoxy-4-benzyloxy benzaldehyde (254) is then added to the enolate solution.

    • The reaction is stirred at low temperature until the aldol addition is complete.

    • The resulting benzylic alcohol is then deoxygenated through an ionic mechanism to yield lactone (259) as a single isomer.

    • The reaction is quenched, worked up, and the product is purified by chromatography.

Final Conversion to (+)-Cycloolivil (253)
  • Objective: To complete the synthesis of the natural product.

  • Procedure:

    • The lactone (259) undergoes a Lemieux-Johnson oxidation followed by reduction with sodium borohydride (B1222165) (NaBH4) to give the corresponding alcohol (260).

    • The alcohol is protected, and the resulting compound is treated with a base to form the potassium enolate, which is then oxidized with molecular oxygen to afford hydroperoxides.

    • The hydroperoxides are treated with triphenylphosphine to yield the alcohol (261).

    • Finally, reduction of the alcohol (261) with diisobutylaluminium hydride (DIBAL-H) furnishes the hemiacetal, (+)-Cycloolivil (253).

Conclusion

The total synthesis of (+)-Cycloolivil developed by Vakiti and Hanessian provides an elegant and efficient route to this lignan. The methodology is notable for its use of a chemoenzymatic resolution to set the key stereochemistry early in the synthesis and a series of well-orchestrated transformations to construct the complex polycyclic core. These application notes and protocols offer a guide for researchers interested in the synthesis of (+)-Cycloolivil and related natural products.

References

Application Notes: Extraction and Isolation of Cycloolivil from Stereospermum suaveolens Roots

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of cycloolivil, a lignan (B3055560) found in the roots of Stereospermum suaveolens. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Stereospermum suaveolens, a member of the Bignoniaceae family, is a significant medicinal plant in India, traditionally used for various ailments.[1][2][3] Its roots are a known component of the Ayurvedic formulation, Dashamularishta.[1][2][4]

Recent studies have successfully isolated and quantified this compound from the methanolic extract of the plant's roots, marking the first report of this compound from this species.[1]

Data Presentation

The following tables summarize the quantitative data from the extraction and isolation processes.

Table 1: Extraction and Fractionation Yields

Extraction/Fractionation StepStarting MaterialYield (%)
Crude Methanol (B129727) Extraction1.0 kg Dried Root Powder8%
Ethyl Acetate (B1210297) FractionCrude Methanol Extract12%
n-Butanol FractionCrude Methanol Extract20%
Water Soluble FractionCrude Methanol Extract66%

Data sourced from a study by Sab et al. (2015).[1][2]

Table 2: Yield of Isolated Compounds

CompoundStarting FractionYield (%)
This compound Ethyl Acetate Fraction0.043%

Yield is calculated based on the initial crude extract. Data sourced from Sab et al. (2015).[1]

Table 3: Quantification of this compound in Methanol Extract

Analytical MethodCompoundConcentration (% w/w)
HPLCThis compound 3.67%

This table indicates the concentration of this compound within the initial crude methanol extract as determined by High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound.

Protocol 1: Preparation of Plant Material and Crude Extraction
  • Plant Material Collection and Preparation:

    • Collect the roots of Stereospermum suaveolens. A voucher specimen (e.g., PCN/SC/254/2012) should be deposited in a herbarium for authentication.[1]

    • Dry the collected roots thoroughly in the shade.

    • Grind the dried roots into a coarse powder.

  • Methanolic Extraction:

    • Weigh 1.0 kg of the powdered root material.[1][2]

    • Place the powder in a static extractor.

    • Add 4.0 L of methanol to the extractor.[1][2]

    • Conduct the extraction at 60°C for 2 hours.[1][2]

    • Filter the extract. Repeat the extraction process two more times with fresh methanol.

    • Combine the three methanol extracts.

    • Concentrate the combined extracts under vacuum at 60°C.

    • Dry the resulting concentrate in a vacuum tray dryer to obtain the crude methanol extract. The expected yield is approximately 8%.[1][2]

Protocol 2: Solvent-Solvent Partitioning (Fractionation)
  • Initial Dissolution:

    • Take the crude methanol extract and dissolve it completely in distilled water.

  • Successive Partitioning:

    • Transfer the aqueous solution to a separatory funnel.

    • Perform liquid-liquid partitioning successively with ethyl acetate followed by n-butanol.

    • Collect the respective ethyl acetate, n-butanol, and remaining water-soluble fractions.

    • Concentrate each fraction to dryness to determine the yield. The expected yields are approximately 12% for the ethyl acetate fraction, 20% for the n-butanol fraction, and 66% for the water-soluble fraction.[1][2]

Protocol 3: Isolation of this compound by Column Chromatography
  • Column Preparation:

    • Use silica (B1680970) gel with a mesh size of 60-120.

    • Prepare a slurry of the silica gel in petroleum ether.

    • Pack a glass column with the silica gel slurry. The ratio of the ethyl acetate extract to silica gel should be 1:3 by weight.[1][2]

  • Sample Loading and Elution:

    • Load the dried ethyl acetate fraction onto the top of the prepared silica gel column.

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by introducing increasing amounts of ethyl acetate into the petroleum ether.

    • Following the ethyl acetate gradient, further increase the polarity by introducing methanol into the ethyl acetate.

    • Collect fractions continuously and monitor them using Thin Layer Chromatography (TLC).

  • Fraction Collection and Purification:

    • The fraction containing this compound will elute with a mobile phase of 10% methanol in ethyl acetate .[1][2]

    • Collect this specific fraction and keep it aside, allowing a precipitate to form.

    • Decant the supernatant.

    • Wash the precipitate repeatedly with petroleum ether to remove impurities.

    • Dry the washed precipitate to obtain pure this compound. The final yield is expected to be around 0.043% based on the crude extract.[1]

Visualizations

Experimental Workflow Diagram

Extraction_Workflow Roots Dried S. suaveolens Roots (1.0 kg) Powder Powdered Roots Roots->Powder Extraction Static Methanol Extraction (4.0L x 3, 60°C, 2h) Powder->Extraction CrudeExtract Crude Methanol Extract (Yield: 8%) Extraction->CrudeExtract Partitioning Solvent Partitioning (Water, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Yield: 12%) Partitioning->EtOAc_Fraction Target Fraction BuOH_Fraction n-Butanol Fraction (Yield: 20%) Partitioning->BuOH_Fraction Byproduct H2O_Fraction Water Fraction (Yield: 66%) Partitioning->H2O_Fraction Byproduct ColumnChrom Silica Gel Column Chromatography (60-120 mesh) EtOAc_Fraction->ColumnChrom Elution Elution with 10% Methanol in Ethyl Acetate ColumnChrom->Elution Precipitate Precipitate Formation Elution->Precipitate Washing Washing with Petroleum Ether Precipitate->Washing Purethis compound Pure this compound (Yield: 0.043%) Washing->Purethis compound

Caption: Workflow for this compound Extraction.

Fractionation Hierarchy Diagram

Fractionation_Hierarchy A Crude Methanol Extract B Partitioned with Ethyl Acetate & n-Butanol A->B C Ethyl Acetate Fraction (Contains this compound) B->C D n-Butanol Fraction B->D E Aqueous Fraction B->E F Column Chromatography C->F G Pure this compound F->G

References

Application Notes and Protocols for Methanolic Extraction and Partitioning of Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methanolic extraction and partitioning of Cycloolivil, a lignan (B3055560) found in the roots of Stereospermum suaveolens. The detailed protocols and quantitative data herein are intended to guide researchers in the isolation and purification of this compound for further study and drug development.

Introduction

This compound is a lignan derivative that has been isolated from the roots of Stereospermum suaveolens, a plant used in traditional Indian medicine.[1] Lignans (B1203133) as a class of compounds are recognized for their potential antioxidant and anti-inflammatory properties.[2] This document outlines a detailed methodology for the extraction of this compound using methanol (B129727), followed by a systematic partitioning procedure to enrich and isolate the compound.

Data Presentation

The following tables summarize the quantitative data obtained during a typical extraction and partitioning process for this compound from Stereospermum suaveolens roots.[3]

Table 1: Extraction and Partitioning Yields

StepProductYield (%)
Methanolic ExtractionCrude Methanolic Extract8%
PartitioningEthyl Acetate (B1210297) Fraction12% (of crude extract)
n-Butanol Fraction20% (of crude extract)
Water Fraction66% (of crude extract)
Final IsolationPure this compound0.043% (from ethyl acetate fraction)

Table 2: Quantitative Analysis of this compound in Crude Extract

CompoundConcentration (% w/w) in Crude Methanolic Extract
This compound3.67%

Experimental Protocols

The following protocols are based on established methodologies for the successful extraction and partitioning of this compound.[3]

Methanolic Extraction of this compound

This protocol describes the initial extraction of this compound from the dried roots of Stereospermum suaveolens.

Materials:

  • Dried and powdered roots of Stereospermum suaveolens

  • Methanol (analytical grade)

  • Static extractor or suitable extraction vessel

  • Vacuum evaporator

  • Vacuum tray dryer

Procedure:

  • Weigh 1.0 kg of powdered roots of Stereospermum suaveolens.

  • Place the powdered root material into a static extractor.

  • Add 4.0 L of methanol to the extractor.

  • Heat the mixture to 60°C and maintain for 2 hours with occasional stirring.

  • After 2 hours, filter the extract to separate the solvent from the plant material.

  • Repeat the extraction process two more times with fresh 4.0 L portions of methanol.

  • Combine all three methanolic extracts.

  • Concentrate the combined extracts under vacuum at 60°C to remove the methanol.

  • Dry the resulting crude extract in a vacuum tray dryer to obtain a solid residue. The expected yield of the crude extract is approximately 8%.

Partitioning of this compound

This protocol details the separation of the crude methanolic extract into different fractions based on solvent polarity to enrich for this compound.

Materials:

  • Crude methanolic extract

  • Distilled water

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Separatory funnel

Procedure:

  • Dissolve the crude methanolic extract in a suitable volume of distilled water.

  • Transfer the aqueous solution to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.

  • Combine the three ethyl acetate fractions. This is the ethyl acetate soluble fraction, which is expected to have a yield of approximately 12% of the initial crude extract.

  • To the remaining aqueous layer, add an equal volume of n-butanol and repeat the partitioning process as described in steps 4-7.

  • Combine the n-butanol fractions to obtain the n-butanol soluble fraction, with an expected yield of around 20% of the crude extract.

  • The remaining aqueous layer is the water-soluble fraction, with an expected yield of approximately 66% of the crude extract.

  • Concentrate the ethyl acetate fraction, as it contains this compound, for further purification.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the methanolic extraction and partitioning of this compound.

Extraction_Partitioning_Workflow Start Dried & Powdered Roots of Stereospermum suaveolens (1.0 kg) Extraction Methanolic Extraction (4.0 L x 3, 60°C, 2h) Start->Extraction Concentration Concentration under Vacuum Extraction->Concentration CrudeExtract Crude Methanolic Extract (Yield: 8%) Concentration->CrudeExtract Dissolve Dissolve in Water CrudeExtract->Dissolve Partitioning Liquid-Liquid Partitioning Dissolve->Partitioning EA_Fraction Ethyl Acetate Fraction (Yield: 12%) Partitioning->EA_Fraction Ethyl Acetate BuOH_Fraction n-Butanol Fraction (Yield: 20%) Partitioning->BuOH_Fraction n-Butanol H2O_Fraction Water Fraction (Yield: 66%) Partitioning->H2O_Fraction Water FurtherPurification Further Purification of Ethyl Acetate Fraction EA_Fraction->FurtherPurification This compound Pure this compound (Yield: 0.043%) FurtherPurification->this compound

Caption: Workflow for this compound Extraction and Partitioning.

Representative Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject for further research, lignans are generally known to exhibit antioxidant and anti-inflammatory effects. The following diagram illustrates a representative signaling pathway involving NF-κB and Nrf2, which are key regulators of inflammation and oxidative stress, respectively. This pathway is a plausible target for the bioactivity of this compound.

Representative_Signaling_Pathway Representative Anti-inflammatory & Antioxidant Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 This compound This compound This compound->IKK Inhibition This compound->Keap1 Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DNA_inflam Inflammatory Gene Transcription NFkB_nuc->DNA_inflam Binds to DNA DNA_antiox Antioxidant Gene Transcription Nrf2_nuc->DNA_antiox Binds to ARE

References

Application Notes and Protocols for the Purification of Cycloolivil using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of the lignan (B3055560) Cycloolivil from plant extracts using silica (B1680970) gel column chromatography. The protocols detailed below are based on established methodologies for the separation of lignans (B1203133) and other polar natural products.

Introduction to this compound and Purification Strategy

This compound is a lignan found in various plant species, including Stereospermum suaveolens and in the wood of olive trees (Olea europaea)[1][2]. As a phenolic compound, this compound exhibits antioxidant and potential anti-inflammatory properties[3]. The purification of this compound from crude plant extracts is essential for its structural elucidation, pharmacological testing, and development as a potential therapeutic agent.

Silica gel column chromatography is a widely used, effective method for the purification of moderately polar compounds like this compound[4][5]. The principle of this technique relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a mobile phase of varying polarity. By carefully selecting the solvent system and elution method (isocratic or gradient), this compound can be effectively separated from other components in the plant extract.

Experimental Data

The following tables summarize key quantitative data related to the extraction and purification of this compound and similar lignans.

Table 1: Extraction and Yield of this compound

Plant SourceExtraction SolventFraction for ChromatographyReported Yield of this compoundReference
Stereospermum suaveolens (roots)Methanol (B129727)Ethyl acetate-soluble0.043% (w/w of extract)[1][2]

Table 2: Chromatographic Parameters for Lignan Purification

Compound/ExtractStationary PhaseMobile Phase (Solvent System)Purity AchievedReference
Flax LignansSilica GelChloroform:Methanol:Acetic Acid:Water (8:4:0.5:0.5)80.13%[6]
Phyllanthus LignansSilica Gel (60-120 mesh)n-Hexane/Ethyl Acetate (B1210297) (gradient)Not specified[7]
General Polar CompoundsSilica GelChloroform/Methanol (gradient)Compound dependent[8][9]

Detailed Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol is based on the successful extraction of this compound from Stereospermum suaveolens[1][2].

  • Plant Material Preparation: Air-dry the plant material (e.g., roots of Stereospermum suaveolens) and grind it into a coarse powder.

  • Methanol Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Filter the extract and repeat the extraction process two more times with fresh methanol.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform liquid-liquid partitioning with ethyl acetate.

    • Separate the ethyl acetate layer and concentrate it under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched with this compound.

Protocol for Silica Gel Column Chromatography of this compound

This protocol is a generalized procedure based on common practices for purifying lignans and other polar compounds[7][10][11].

  • Preparation of the Column:

    • Select a glass column of appropriate size. A general rule is to use a silica gel weight of 20-50 times the weight of the crude extract to be purified[11].

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your mobile phase (e.g., 100% chloroform).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the initial solvent until the silica gel is well-equilibrated. Do not let the solvent level drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction containing this compound in a minimal amount of the initial mobile phase (e.g., chloroform).

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.

  • Elution:

    • Begin elution with the initial, non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A suggested gradient is as follows:

      • Chloroform (100%)

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Continue to increase the methanol percentage as needed based on the separation observed by TLC.

    • Collect the eluate in fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis and Isolation:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates. Use a suitable solvent system (e.g., chloroform:methanol 95:5) for development and visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material (e.g., Stereospermum suaveolens roots) methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction (Enriched in this compound) partitioning->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound analysis Purity and Identity Confirmation (HPLC, NMR, MS) pure_this compound->analysis

Caption: Workflow for the purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Lignans, as phenolic compounds, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways[12][13]. The following diagram illustrates a plausible mechanism of action for this compound in inhibiting inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_this compound Intervention cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_active Active NF-κB IKK->NFkB_active Activation NFkB_complex p65/p50 (NF-κB) IkB->NFkB_complex Inhibits NFkB_complex->NFkB_active NFkB_active->Transcription Pro_inflammatory Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Transcription->Pro_inflammatory

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Quantification and Isolation of Cycloolivil by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

I. HPLC Method for the Quantification of Cycloolivil

This application note provides a general procedure for the quantitative analysis of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a lignan (B3055560) found in various plant species, including Stereospermum suaveolens and Olea europaea.[1] Accurate quantification of this compound is essential for quality control of herbal extracts and for pharmacological studies. This document outlines a starting point for developing a validated HPLC method for this purpose. A study on the methanol (B129727) extract of Stereospermum suaveolens roots found the concentration of this compound to be 3.67% w/w.[2]

Experimental Protocol

a. Sample Preparation (from Plant Material)

  • Extraction:

    • Dry the plant material (e.g., roots of Stereospermum suaveolens) at 60°C and grind it into a fine powder.

    • Extract the powdered material with methanol (e.g., 1 kg of powder with 4 L of methanol) at 60°C for 2 hours in a static extractor.[2]

    • Repeat the extraction process three times.[2]

    • Combine the methanol extracts and concentrate them under vacuum at 60°C.[2]

    • Dry the concentrated extract in a vacuum tray dryer.[2]

  • Fractionation (Optional, for cleaner samples):

    • Dissolve the crude methanol extract in water.

    • Perform liquid-liquid partitioning successively with ethyl acetate (B1210297) and n-butanol.[2] The ethyl acetate fraction is likely to be enriched with this compound.

  • Final Sample Preparation:

    • Accurately weigh a portion of the dried extract or fraction.

    • Dissolve the sample in an appropriate solvent (e.g., HPLC-grade methanol or a mixture of methanol and water).

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

b. HPLC Conditions (Suggested Starting Point)

ParameterSuggested Condition
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol).
Gradient Elution A starting point could be a linear gradient from 10% B to 90% B over 30-40 minutes. This needs to be optimized.
Flow Rate 1.0 mL/min.
Column Temperature 25-30 °C.
Detection UV detection at a wavelength of approximately 280 nm (typical for lignans).[3] A PDA detector is recommended for initial method development to determine the optimal wavelength.
Injection Volume 10-20 µL.

c. Method Validation Parameters (To be determined)

For a robust quantitative method, the following validation parameters should be assessed according to ICH guidelines:

  • Linearity: A series of standard solutions of purified this compound of known concentrations should be prepared and injected to construct a calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined from the calibration curve and indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of this compound standard and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Assessed by performing multiple injections of the same sample on the same day (repeatability) and on different days (intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical HPLC method for lignans (B1203133). Specific values for this compound need to be experimentally determined.

ParameterTypical Values for Lignan AnalysisReference for General Methods
Linearity Range Typically in the µg/mL range (e.g., 1-100 µg/mL). This is compound and detector dependent.[4][5][4][5]
Correlation Coefficient (r²) > 0.999[4][5]
LOD In the ng/mL to low µg/mL range.[4][5]
LOQ In the ng/mL to low µg/mL range.[4][5]
Accuracy (% Recovery) 95-105%[4][5]
Precision (% RSD) < 2%[4][5]

Experimental Workflow Diagram

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Dissolution Dissolution in Mobile Phase Concentration->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Result (% w/w this compound) Quantification->Result

Caption: Workflow for the quantification of this compound.

II. Preparative HPLC Protocol for the Isolation of this compound

This protocol provides a general methodology for the isolation and purification of this compound from a crude plant extract using preparative RP-HPLC.

Introduction

The isolation of pure this compound is necessary for its structural elucidation, for use as an analytical standard, and for in-depth biological activity studies. Preparative HPLC is a powerful technique for obtaining high-purity compounds from complex mixtures.[6] The initial isolation of this compound from Stereospermum suaveolens involved open silica (B1680970) gel column chromatography followed by HPLC.[2]

Experimental Protocol

a. Crude Extract Preparation and Pre-purification

  • Prepare a crude methanol extract as described in the quantification protocol (Section I.2.a).

  • Perform an initial fractionation using open silica gel column chromatography. This step helps to enrich the fraction containing this compound and reduces the complexity of the mixture for preparative HPLC.

    • Stationary Phase: Silica gel (60-120 or 100-200 mesh).

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The specific gradient should be developed using Thin Layer Chromatography (TLC) to monitor the separation.

    • Collect fractions and analyze them by analytical HPLC to identify those containing the highest concentration of this compound.

    • Pool the this compound-rich fractions and concentrate them.

b. Preparative HPLC Conditions (Suggested Starting Point)

ParameterSuggested Condition
Prep-HPLC System A preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector with a preparative flow cell, and a fraction collector.
Column A preparative C18 reversed-phase column (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size). The choice of column size depends on the amount of material to be purified.
Mobile Phase The same mobile phase system as developed for the analytical method (e.g., water with 0.1% formic acid and acetonitrile/methanol). The use of volatile modifiers like formic acid facilitates sample work-up.
Elution Mode A gradient elution is often necessary for complex extracts. The gradient should be optimized to maximize the resolution between this compound and adjacent impurities.
Flow Rate The flow rate will depend on the column diameter. For a 20 mm ID column, a starting flow rate might be 15-20 mL/min.
Sample Loading The amount of sample that can be loaded depends on the column size and the resolution of the target peak from impurities. This should be determined by performing loading studies, starting with a small injection and gradually increasing the amount.
Detection UV detection at the wavelength determined during analytical method development (e.g., 280 nm).
Fraction Collection Collect fractions based on the elution of the this compound peak. A fraction collector can be triggered by time or UV signal threshold.

c. Post-purification Work-up

  • Combine the fractions containing pure this compound, as determined by analytical HPLC.

  • Remove the organic solvent (e.g., acetonitrile or methanol) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

  • Assess the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow Diagram

Isolation_Workflow cluster_extraction Extraction & Pre-purification cluster_prep_hplc Preparative HPLC cluster_post_purification Post-purification Start Crude Plant Extract Column_Chromatography Silica Gel Column Chromatography Start->Column_Chromatography Fraction_Analysis Analytical HPLC of Fractions Column_Chromatography->Fraction_Analysis Pooling Pooling of this compound-rich Fractions Fraction_Analysis->Pooling Sample_Prep Sample Dissolution & Filtration Pooling->Sample_Prep Prep_Injection Preparative HPLC Injection Sample_Prep->Prep_Injection Fraction_Collection Fraction Collection Prep_Injection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Check->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the isolation of this compound.

III. Putative Signaling Pathways of this compound

Disclaimer: There is currently limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known biological activities of lignans, which include antioxidant and anti-inflammatory effects, we can hypothesize potential mechanisms of action.

Hypothesized Antioxidant Signaling Pathway (Nrf2 Activation)

Lignans are phenolic compounds known for their antioxidant properties. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. It is plausible that this compound, as a lignan, may exert its antioxidant effects through the activation of this pathway.

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which encode for enzymes that detoxify reactive oxygen species (ROS).[7][8][9][10][11]

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P IκBα Phosphorylation & Degradation IkBa_NFkB->IkBa_P NFkB NF-κB IkBa_P->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits? This compound->IkBa_P Inhibits?

References

Enantioselective Synthesis of (+)-Cycloolivil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the lignan (B3055560) natural product, (+)-Cycloolivil. The described strategy, pioneered by Vakiti and Hanessian, employs a chemoenzymatic approach, ensuring high stereocontrol and efficient construction of the core structure.

I. Overview of the Synthetic Strategy

The enantioselective synthesis of (+)-Cycloolivil is a linear sequence starting from the readily available 3-methoxy-4-benzyloxy benzaldehyde (B42025). The key strategic elements involve:

  • Initial Carbon-Carbon Bond Formation: A Grignard reaction is utilized to install a vinyl group, creating a racemic secondary allylic alcohol.

  • Enantioselective Kinetic Resolution: A crucial enzymatic kinetic resolution step is employed to separate the desired enantiomer of the allylic alcohol. This step defines the stereochemistry of the final product.

  • Butenolide Formation: The resolved alcohol is then acylated and subjected to a ring-closing metathesis (RCM) reaction to construct a key butenolide intermediate.

  • Diastereoselective Conjugate Addition: A subsequent conjugate addition of a vinyl Grignard reagent to the butenolide sets the stage for the formation of the tetrahydrofuran (B95107) ring.

  • Final Cyclization and Deprotection Steps: The synthesis is completed through a series of transformations including cyclization and deprotection to yield (+)-Cycloolivil.

The overall synthetic pathway is depicted below:

Cycloolivil_Synthesis_Workflow A 3-Methoxy-4-benzyloxy benzaldehyde B Racemic Allylic Alcohol A->B VinylMgBr, THF, -78 °C C Enantioenriched (S)-Allylic Alcohol B->C Novozyme 435, isopropenyl acetate (B1210297) D Acrylate (B77674) Ester C->D Acryloyl chloride, Et3N E Butenolide Intermediate D->E Grubbs I Catalyst (RCM) F Lactone Intermediate E->F VinylMgBr (conjugate addition) G (+)-Cycloolivil F->G Further Steps

Caption: Synthetic workflow for (+)-Cycloolivil.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the initial steps of the enantioselective synthesis of (+)-Cycloolivil as reported by Vakiti and Hanessian.

Step No.ReactionStarting MaterialProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1Grignard Addition3-Methoxy-4-benzyloxy benzaldehydeRacemic Allylic Alcohol98N/AN/A
2Kinetic ResolutionRacemic Allylic Alcohol(S)-Allylic Alcohol45 (for alcohol)>99N/A
3Acylation(S)-Allylic AlcoholAcrylate Ester95>99N/A
4Ring-Closing MetathesisAcrylate EsterButenolide85>99N/A
5Conjugate AdditionButenolideLactone80N/A5:1

Note: Yields and ee values for subsequent steps to complete the synthesis are not detailed in the primary literature.

III. Detailed Experimental Protocols

The following protocols are based on the procedures described by Vakiti and Hanessian. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed.

Protocol 1: Synthesis of Racemic 1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol

Objective: To synthesize the racemic allylic alcohol precursor via a Grignard reaction.

Materials:

  • 3-Methoxy-4-benzyloxy benzaldehyde

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 3-methoxy-4-benzyloxy benzaldehyde (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere of argon or nitrogen.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Vinylmagnesium bromide (1.2 eq, 1.0 M in THF) is added dropwise to the stirred solution over a period of 15 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic allylic alcohol.

Expected Yield: 98%

Protocol 2: Enantioselective Kinetic Resolution of 1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol

Objective: To obtain the enantioenriched (S)-allylic alcohol using an enzymatic kinetic resolution.

Materials:

  • Racemic 1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol

  • Novozyme 435 (immobilized Candida antarctica lipase (B570770) B)

  • Isopropenyl acetate

  • Toluene (B28343)

  • 4Å Molecular sieves

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of the racemic allylic alcohol (1.0 eq) in toluene in a round-bottom flask is added 4Å molecular sieves.

  • Isopropenyl acetate (4.0 eq) and Novozyme 435 (10% by weight of the racemic alcohol) are added to the mixture.

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • Upon completion, the enzyme is removed by filtration and washed with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to separate the unreacted (S)-allylic alcohol from the acetylated (R)-enantiomer.

Expected Yield: ~45% for the (S)-alcohol. Expected Enantiomeric Excess (ee): >99% for the (S)-alcohol.

Protocol 3: Synthesis of (S)-1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-yl acrylate

Objective: To acylate the enantioenriched alcohol in preparation for ring-closing metathesis.

Materials:

  • (S)-1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-ol

  • Acryloyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

Procedure:

  • A solution of the (S)-allylic alcohol (1.0 eq) and triethylamine (6.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • Acryloyl chloride (2.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with water and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Expected Yield: 95%

Protocol 4: Ring-Closing Metathesis to form 5-((4-(benzyloxy)-3-methoxyphenyl)methylene)furan-2(5H)-one

Objective: To construct the butenolide ring system via RCM.

Materials:

  • (S)-1-(4-(benzyloxy)-3-methoxyphenyl)prop-2-en-1-yl acrylate

  • Grubbs First-Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup

Procedure:

  • A solution of the acrylate ester (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask and degassed with argon or nitrogen for 15-20 minutes.

  • Grubbs first-generation catalyst (5-10 mol%) is added to the solution under a positive pressure of inert gas.

  • The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel.

Expected Yield: 85%

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key transformations in the enantioselective synthesis of (+)-Cycloolivil.

Cycloolivil_Key_Transformations Start Aromatic Aldehyde Racemic_Alcohol Racemic Allylic Alcohol Start->Racemic_Alcohol Grignard Addition Enriched_Alcohol (S)-Allylic Alcohol Racemic_Alcohol->Enriched_Alcohol Enzymatic Kinetic Resolution Diene Diene Precursor (Acrylate Ester) Enriched_Alcohol->Diene Acylation Butenolide Butenolide Intermediate Diene->Butenolide Ring-Closing Metathesis Final_Product (+)-Cycloolivil Butenolide->Final_Product Conjugate Addition & Further Steps

Caption: Key transformations in the synthesis.

This document provides a comprehensive guide for the enantioselective synthesis of (+)-Cycloolivil. For further details on the final steps of the synthesis and characterization data, researchers are encouraged to consult the primary literature by Vakiti and Hanessian.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized Cycloolivil.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue 1: Low Purity of Crude this compound After Synthesis

Question: My initial purity assessment (e.g., by ¹H NMR or TLC) of the crude product after the final synthetic step shows a complex mixture with multiple spots/peaks. What are the likely impurities and how can I address this?

Answer:

The total synthesis of (+)-Cycloolivil, as reported by Vakiti and Hanessian in 2020, involves several key transformations, each with the potential to introduce specific impurities.[1] Understanding these potential byproducts is the first step in designing an effective purification strategy.

Potential Impurities:

Based on the synthetic route, the following impurities are plausible:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates from the final steps.

  • Byproducts from Ring-Closing Metathesis (RCM): The use of a Grubbs catalyst for ring-closing metathesis is a robust reaction, but can sometimes lead to the formation of ethene as a byproduct.[2] In some cases, catalyst decomposition can occur.

  • Byproducts from Lemieux-Johnson Oxidation: This reaction cleaves an olefin to form aldehydes or ketones.[3] Common side products can include α-hydroxy ketones if the cleavage is incomplete.[4] Over-oxidation to carboxylic acids is also a possibility, although less common with this method compared to others.[3]

  • Diastereomers or Epimers: Depending on the stereocontrol of the reactions, other stereoisomers of this compound or its precursors may be present.

Troubleshooting Strategy:

  • Initial Characterization:

    • TLC Analysis: Run a TLC of your crude product using a solvent system such as ethyl acetate (B1210297)/hexane (B92381). The presence of multiple spots indicates a mixture of compounds with different polarities.

    • ¹H NMR Spectroscopy: A proton NMR of the crude material can provide valuable information. Look for signals that do not correspond to this compound. The presence of sharp, well-defined signals other than your product suggests significant impurities.

  • Initial Purification - Flash Column Chromatography:

    • A preliminary purification by flash column chromatography on silica (B1680970) gel is highly recommended to remove the majority of impurities. A gradient elution is often effective.

Issue 2: Difficulty in Separating this compound from a Closely-Eluting Impurity by Column Chromatography

Question: During column chromatography, I have a persistent impurity that co-elutes with my desired this compound fraction. How can I improve the separation?

Answer:

Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:

  • Optimize the Solvent System (Mobile Phase):

    • Adjust Polarity: If the impurity is slightly more or less polar than this compound, a subtle adjustment of the solvent system can enhance separation. Try a shallower gradient or isocratic elution with a finely tuned solvent ratio.

    • Change Solvent Selectivity: If adjusting polarity is ineffective, switch one of the solvents in your mobile phase to another with different chemical properties. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane (B109758)/methanol system.

  • Change the Stationary Phase:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Options include alumina, or reversed-phase silica (C18).

  • Recycle HPLC:

    • For particularly challenging separations, recycle HPLC can be employed. This technique involves recirculating the unresolved peaks back through the column to increase the effective column length and improve resolution.

Issue 3: this compound Fails to Crystallize or "Oils Out" During Recrystallization

Question: I have a partially purified sample of this compound that I am trying to recrystallize, but it either remains in solution upon cooling or forms an oil instead of crystals. What should I do?

Answer:

Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.

Troubleshooting Crystallization:

  • Solvent Selection is Critical:

    • The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

    • Given the polar nature of this compound (with multiple hydroxyl and ether groups), polar solvents should be tested.

    • Solvent Screening: Test the solubility of a small amount of your sample in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water, or mixtures of these) to find a suitable system. A good starting point for polar compounds can be mixtures like ethanol/water or acetone/hexane.

  • If Oiling Out Occurs:

    • Reduce the Cooling Rate: Oiling out often happens when the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Use a More Polar Solvent System: The compound may be coming out of solution above its melting point. Using a more polar solvent can sometimes resolve this.

    • Try a Solvent/Anti-Solvent System: Dissolve the this compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Inducing Crystallization:

    • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.

    • Concentrate the Solution: If no crystals form upon cooling, it's possible the solution is not saturated. Re-heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after initial synthesis and after purification?

A1: The purity of crude synthetic products can vary significantly depending on reaction conditions and work-up procedures. It is not uncommon for crude purity to be below 80%. After successful purification by column chromatography followed by recrystallization, a purity of >95% is a reasonable target. For pharmaceutical applications, purities of >99% are often required.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for analyzing polar compounds like lignans (B1203133).

  • Quantitative ¹H NMR (qNMR): qNMR can be used to determine the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known concentration.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help identify the molecular weights of impurities, providing clues to their structures.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point range.

Q3: What are some common solvent systems for the purification of lignans like this compound by column chromatography?

A3: For the purification of moderately polar lignans on silica gel, the following solvent systems are often effective:

  • Ethyl acetate/Hexane (or Heptane): A gradient of increasing ethyl acetate concentration is a standard choice.

  • Dichloromethane/Methanol: This system offers different selectivity and can be effective if separation is poor in ethyl acetate/hexane.

  • Acetone/Hexane: Similar to ethyl acetate/hexane, this can also be a good option.

The optimal solvent system should be determined by preliminary TLC analysis.

Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis and purification?

A4: Yes, several reagents used in the synthesis of this compound and its purification require careful handling:

  • Grubbs Catalyst: These are ruthenium-based catalysts and should be handled in a fume hood.

  • Osmium Tetroxide (used in Lemieux-Johnson oxidation): OsO₄ is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: All organic solvents should be handled in a fume hood. They are flammable and can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Section 3: Data Presentation

Table 1: Purity Enhancement of a Hypothetical Batch of Synthesized this compound

Purification StepPurity (%)Predominant ImpuritiesAnalytical Method
Crude Product75Unreacted intermediates, oxidation byproductsHPLC, ¹H NMR
After Flash Chromatography92Closely-related structural isomersHPLC
After Recrystallization>99Trace impuritiesHPLC, qNMR

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound

  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (60-120 mesh) as a slurry in hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of Partially Purified this compound

  • Solvent Selection:

    • Based on prior small-scale tests, select an appropriate solvent or solvent pair (e.g., ethanol/water).

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Use the minimum amount of hot solvent required.

  • Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Section 5: Visualizations

experimental_workflow crude Crude Synthesized This compound (<80% Purity) tlc_nmr Initial Analysis (TLC, 1H NMR) crude->tlc_nmr Characterize column Flash Column Chromatography tlc_nmr->column fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine recrystallize Recrystallization combine->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure Pure this compound (>99% Purity) filter_dry->pure final_analysis Final Purity Analysis (HPLC, qNMR, MP) pure->final_analysis

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_crystallization start Attempt Recrystallization oils_out Product 'Oils Out' start->oils_out Outcome 1 no_crystals No Crystals Form start->no_crystals Outcome 2 success Pure Crystals Form start->success Ideal Outcome slow_cooling Cool Solution Slower oils_out->slow_cooling Solution more_polar Use More Polar Solvent oils_out->more_polar Solution anti_solvent Use Solvent/Anti-solvent System oils_out->anti_solvent Solution scratch Scratch Flask no_crystals->scratch Action seed Add Seed Crystal no_crystals->seed Action concentrate Concentrate Solution no_crystals->concentrate Action slow_cooling->success more_polar->success anti_solvent->success scratch->success seed->success concentrate->success

Caption: Troubleshooting logic for common recrystallization problems.

References

Cycloolivil stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of cycloolivil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store pure this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For this compound in solution (e.g., dissolved in DMSO or ethanol), it is advisable to store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound for short-term use in experiments?

A2: For short-term use, solutions of this compound can be stored at 2-8°C for a few days, protected from light. However, it is best practice to prepare fresh solutions for each experiment to ensure potency and minimize degradation.

Q3: What are the initial signs of this compound degradation?

A3: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to accurately assess stability.

Q4: Is this compound sensitive to light?

A4: Yes, like many phenolic compounds, this compound may be susceptible to photodegradation. It is crucial to store both solid and solution forms of this compound protected from light. Use amber vials or wrap containers with aluminum foil.

Q5: What solvents are suitable for dissolving and storing this compound?

A5: this compound is soluble in organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, DMSO is a common solvent. Ensure the final concentration of the solvent in your experimental system is compatible with your assay and does not cause toxicity.

Troubleshooting Guides

Problem: Inconsistent results in biological assays using this compound.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution 1. Prepare a fresh stock solution from solid this compound. 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC-UV).
Improper storage of working solutions 1. Prepare working solutions fresh before each experiment. 2. If short-term storage is necessary, keep solutions at 2-8°C and protected from light for no longer than 24-48 hours.
Interaction with media components 1. Evaluate the stability of this compound in your specific cell culture media over the time course of your experiment. 2. Consider preparing a more concentrated stock and diluting it immediately before adding to the assay.

Problem: Appearance of unknown peaks in the HPLC chromatogram during stability analysis.

Possible Cause Troubleshooting Step
Sample degradation 1. Confirm that the new peaks are not present in the chromatogram of a freshly prepared, undegraded sample. 2. These new peaks likely represent degradation products. Further investigation using techniques like LC-MS may be needed for identification.
Contamination of the sample or mobile phase 1. Prepare fresh mobile phase and sample diluent. 2. Flush the HPLC system thoroughly. 3. Inject a blank (diluent only) to check for system contamination.
Excipient interference (for formulated products) 1. Analyze a placebo sample (formulation without this compound) under the same stress conditions to identify peaks originating from excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a vial.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a vial.

    • Incubate at 60°C for 8 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide in a vial.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Transfer the solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.

    • For degradation in solution, incubate the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the specified stress period, dilute the samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

  • A control sample (unstressed stock solution) should be analyzed concurrently.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions (Initial):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Development and Validation:

    • Inject the unstressed this compound sample to determine its retention time.

    • Inject the stressed (degraded) samples.

    • Optimize the mobile phase gradient to achieve adequate separation between the parent this compound peak and any degradation product peaks (resolution > 1.5).

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24 hours12.52
0.1 M NaOH8 hours18.23
3% H₂O₂24 hours9.81
Thermal (80°C, solid)48 hours5.31
Photolytic1.2 million lux hours15.72

Table 2: Recommended Storage Conditions and Shelf-Life (Illustrative)

Storage ConditionFormRecommended Shelf-Life
-20°C, protected from lightSolid> 24 months
2-8°C, protected from lightSolid< 6 months
-80°C, protected from lightIn DMSO12 months (aliquoted)
2-8°C, protected from lightIn DMSO< 7 days

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound (Solid or Stock Solution) Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photo Photolytic Stress This compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Degradation Pathway) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway ROS Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Hypothetical antioxidant signaling pathway involving this compound.

Technical Support Center: Scaling Up Cycloolivil Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Cycloolivil for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from lab to preclinical scale?

A1: The main challenges include maintaining purification resolution, managing larger solvent volumes, ensuring consistent yield and purity, and potential equipment limitations.[1][2] As the scale increases, issues such as decreased separation efficiency in chromatography columns and difficulties in completely removing solvents can arise.[1]

Q2: How do I choose the appropriate chromatography technique for preclinical scale purification of this compound?

A2: For preclinical scale, flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for purifying lignans (B1203133) like this compound.[3] Flash chromatography is a cost-effective initial purification step, while preparative HPLC can achieve higher purity levels required for preclinical testing.[3] The choice depends on the required purity, batch size, and economic feasibility.

Q3: What are the key parameters to consider when scaling up a column chromatography method?

A3: To successfully scale up, you should aim to keep the linear flow rate and the bed height of the chromatography column constant while proportionally increasing the column diameter and sample load. It is also crucial to use the same stationary phase (e.g., silica (B1680970) gel) and a similar solvent system to the lab-scale method to ensure reproducible separation.

Q4: How can I monitor the purity of this compound during the scaled-up purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the fractions collected during column chromatography. For more precise quantification and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q5: What are some potential biological activities of this compound that are relevant for preclinical studies?

A5: Lignans, the class of compounds to which this compound belongs, are known for their antioxidant and anti-inflammatory properties. Preclinical studies may focus on evaluating this compound's potential to modulate signaling pathways involved in these processes, such as the Nrf2 antioxidant response pathway and the NF-κB inflammation pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound purification.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete extraction from the plant material.- Inefficient partitioning.- Loss of compound during solvent evaporation.- Suboptimal chromatographic separation.- Ensure the plant material is finely ground for efficient extraction.- Optimize the solvent-to-solid ratio and extraction time.- Perform multiple extractions of the aqueous phase during partitioning.- Carefully control the temperature and pressure during solvent evaporation to prevent degradation.- Optimize the gradient and flow rate in your chromatography method.
Poor Resolution in Preparative Chromatography - Column overloading.- Inappropriate flow rate.- Incorrect solvent system.- Column degradation.- Determine the maximum sample load on a smaller analytical column first and scale up proportionally.- Maintain a constant linear velocity when scaling up the flow rate.- Ensure the solvent system provides good separation on an analytical scale before moving to preparative scale.- Check the column's performance with a standard compound; replace if necessary.
High Backpressure in HPLC System - Blockage in the column or tubing.- Particulate matter in the sample or mobile phase.- Too high of a flow rate.- Filter all samples and mobile phases through a 0.45 µm filter before use.- Use a guard column to protect the main preparative column.- Flush the system and column with an appropriate solvent to remove any blockages.- Reduce the flow rate and check if the pressure decreases.
Presence of Impurities in Final Product - Co-elution with other compounds.- Contamination from solvents or equipment.- Degradation of this compound.- Improve chromatographic resolution by optimizing the solvent gradient.- Use high-purity solvents and thoroughly clean all glassware and equipment.- Consider using an orthogonal purification step (e.g., a different type of chromatography) if impurities persist.- Assess the stability of this compound under the purification conditions and adjust as needed (e.g., lower temperature, protect from light).

Experimental Protocols

Lab-Scale Purification of this compound from Stereospermum suaveolens Roots

This protocol is based on the method described by Sab et al. (2015).

1. Extraction:

  • Air-dry and powder the roots of Stereospermum suaveolens.

  • Extract the powdered root material (e.g., 500 g) with methanol (B129727) at room temperature.

  • Concentrate the combined methanol extracts under vacuum to obtain a crude extract.

2. Partitioning:

  • Dissolve the crude extract in water.

  • Sequentially partition the aqueous solution with ethyl acetate (B1210297) and then n-butanol.

  • Collect and concentrate the ethyl acetate fraction, which contains this compound.

3. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Monitor the collected fractions by TLC.

  • Pool the fractions containing this compound and concentrate them to yield the purified compound.

Proposed Preclinical Scale-Up Purification of this compound

This protocol is a proposed scale-up based on the lab-scale method and general principles of chromatography scale-up.

1. Large-Scale Extraction:

  • Mill the dried roots of Stereospermum suaveolens to a coarse powder (e.g., 5 kg).

  • Perform extraction using a larger vessel with mechanical stirring, maintaining a similar solvent-to-solid ratio as the lab scale.

  • Use a rotary evaporator with a large-capacity flask to concentrate the methanol extract.

2. Scaled-Up Partitioning:

  • Utilize a large separatory funnel or a liquid-liquid extraction system for partitioning the aqueous solution of the crude extract with ethyl acetate.

3. Preparative Flash Chromatography:

  • Use a larger glass column or a commercially available flash chromatography system with a pre-packed silica gel cartridge.

  • The column diameter should be increased while maintaining a similar bed height to the lab-scale column.

  • The sample load and flow rate should be scaled up proportionally to the cross-sectional area of the larger column.

  • Elute with the same solvent system as the lab scale, adjusting the gradient volume to the larger column volume.

  • Collect fractions and monitor by TLC.

  • Pool the this compound-containing fractions and concentrate using a large-scale rotary evaporator.

4. Final Purity Assessment:

  • Analyze the final product for purity using HPLC.

Quantitative Data

Table 1: Comparison of Extraction and Partitioning Parameters

ParameterLab ScalePreclinical Scale (Projected)
Starting Material (dried roots)500 g5 kg
Methanol for Extraction~5 L~50 L
Crude Methanol Extract Yield~8% (40 g)~8% (400 g)
Ethyl Acetate for Partitioning~2 L~20 L
Ethyl Acetate Fraction Yield~12% of crude extract (4.8 g)~12% of crude extract (48 g)

Table 2: Comparison of Column Chromatography Parameters

ParameterLab Scale (Open Column)Preclinical Scale (Flash Chromatography)
Stationary PhaseSilica Gel (60-120 mesh)Silica Gel Cartridge
Column Dimensions (ID x L)~4 cm x 50 cm~10 cm x 60 cm
Sample Load~5 g~50 g
Elution SolventsPetroleum Ether, Ethyl Acetate, MethanolPetroleum Ether, Ethyl Acetate, Methanol
Total Solvent Volume~5-10 L~50-100 L
Final Yield of this compound~0.043% of methanol extract (17.2 mg)~0.04% of methanol extract (~160 mg)
Purity (by HPLC)>95%>95%

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification start Dried Stereospermum suaveolens Roots extraction Methanol Extraction start->extraction concentrate1 Concentration (Vacuum) extraction->concentrate1 partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) concentrate1->partition concentrate2 Concentration of Ethyl Acetate Fraction partition->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography fractions Fraction Collection & TLC Monitoring chromatography->fractions pool Pooling of Pure Fractions fractions->pool final_product Purified this compound pool->final_product Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_n->ARE Binding & Activation NFkB_Pathway cluster_cytoplasm_nf Cytoplasm cluster_nucleus_nf Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasome_NF Proteasomal Degradation IkB->Proteasome_NF Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation NFkB_n->Inflammatory_Genes Transcription

References

Technical Support Center: Refinement of Cycloolivil Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful isolation and refinement of Cycloolivil from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a lignan (B3055560), a class of polyphenolic compounds. It has been isolated from the roots of Stereospermum suaveolens and is also found in the branch wood of olive trees (Olea europaea)[1][2].

Q2: What are the general steps involved in the isolation of this compound?

A2: The general workflow for this compound isolation involves:

  • Sample Preparation: Drying and grinding of the plant material to increase the surface area for extraction.

  • Extraction: Utilizing a suitable solvent and extraction technique to selectively extract this compound and related compounds from the plant matrix.

  • Fractionation/Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.

  • Characterization: Using spectroscopic methods like NMR and Mass Spectrometry to confirm the structure and purity of the isolated this compound.

Q3: Which extraction techniques are most effective for lignans (B1203133) like this compound?

A3: A variety of extraction techniques can be employed, each with its own advantages and disadvantages. These include maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Modern techniques like UAE and MAE often provide higher yields in shorter times compared to conventional methods.

Q4: How can I improve the purity of my this compound isolate?

A4: Purity can be enhanced through sequential chromatographic steps. An initial separation using open column chromatography can be followed by a more refined purification step using preparative High-Performance Liquid Chromatography (Prep-HPLC).

Q5: My this compound sample appears to be unstable during purification. What can I do?

A5: Some phenolic compounds can be sensitive to the acidic nature of standard silica (B1680970) gel. Consider deactivating the silica gel by pre-treating it with a basic solvent mixture (e.g., containing 1-3% triethylamine) or using an alternative stationary phase like alumina.

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of this compound.

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low overall extract weightInefficient extraction from plant material.- Ensure the plant material is finely ground. - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction. - Increase the extraction time or temperature (while monitoring for potential degradation). - Consider using more advanced extraction techniques like UAE or MAE.
Low concentration of this compound in the extractSuboptimal solvent choice.- Lignans are often extracted effectively with moderately polar solvents. Experiment with different concentrations of aqueous ethanol (B145695) or methanol (B129727).
Loss of compound during purificationCompound instability on the stationary phase.- Test the stability of this compound on silica gel using a 2D TLC. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Poor separation from other compounds.- Optimize the mobile phase for column chromatography to achieve better separation (Rf value of 0.2-0.3 on TLC is a good starting point).
Co-elution with other major compounds.- Employ orthogonal separation techniques. If using normal-phase chromatography, consider a subsequent step with reverse-phase chromatography.
Issue 2: Impure this compound Isolate
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC after column chromatographyInadequate separation during column chromatography.- Optimize the solvent system for better resolution on TLC before scaling up to column chromatography. - Ensure the column is packed properly to avoid channeling. - Use a finer mesh silica gel for better separation.
Broad or tailing peaks in HPLCColumn overload or poor column health.- Reduce the amount of sample loaded onto the column. - Flush the column with a strong solvent to remove any adsorbed impurities. - Check for voids in the column and repack if necessary.
Co-elution of impurities with this compoundSimilar polarity of this compound and impurities.- Adjust the mobile phase composition to fine-tune the selectivity. Adding a small amount of a third solvent can sometimes improve separation. - Consider using a different type of chromatography column with a different stationary phase chemistry. - If using an MS detector, you may be able to quantify this compound even with co-elution by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), provided the masses are different.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans from Various Plant Sources
Lignan Plant Source Extraction Method Solvent Yield (% w/w of extract) Reference
This compoundStereospermum suaveolens (roots)Methanol Extraction followed by PartitioningMethanol, Ethyl Acetate (B1210297)0.043% (of pure compound from ethyl acetate fraction)[1]
PhyllanthinPhyllanthus niruri (aerial parts)SoxhletHexane36.2 mg/g of extract[3]
PhyllanthinPhyllanthus niruri (aerial parts)Microwave-Assisted Extraction80% Methanol21.2 mg/g of extract[3]
PhyllanthinPhyllanthus niruri (aerial parts)Enzymatic Treatmentn-Hexane and Acetone25.9 mg/g of extract
Secoisolariciresinol diglucoside (SDG)Linum usitatissimum (flaxseed)Alkaline Hydrolysis--
Secoisolariciresinol diglucoside (SDG)Linum usitatissimum (flaxseed)Microwave Irradiation Pretreatment50% Ethanol34.76% increase in yield compared to classical alkaline method

Note: Yields are reported as presented in the source literature and may not be directly comparable due to differences in the plant material, extraction protocols, and methods of quantification.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Stereospermum suaveolens Roots
  • Extraction:

    • Powder the dried roots of S. suaveolens.

    • Extract the powdered material with methanol (e.g., 3 x 4L for 1 kg of powder) at 60°C in a static extractor for 2 hours for each extraction.

    • Combine the methanol extracts and concentrate under vacuum at 60°C.

    • Dry the crude extract in a vacuum tray dryer.

  • Solvent Partitioning:

    • Dissolve the crude methanolic extract in water.

    • Successively partition the aqueous solution with ethyl acetate and then n-butanol.

    • Separate and concentrate the ethyl acetate, n-butanol, and water soluble fractions.

  • Column Chromatography of Ethyl Acetate Fraction:

    • Pack a silica gel column (60-120 mesh) with a suitable solvent (e.g., petroleum ether). The ratio of silica gel to the extract should be approximately 3:1.

    • Load the ethyl acetate fraction onto the column.

    • Elute the column with a gradient of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate, and then ethyl acetate and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification of this compound:

    • The fraction eluted with 10% methanol in ethyl acetate is expected to contain this compound.

    • Allow this fraction to stand, which may result in the precipitation of this compound.

    • Wash the precipitate repeatedly with petroleum ether to obtain pure this compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Isolation

G start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction Extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partitioning Fractionation chromatography Silica Gel Column Chromatography partitioning->chromatography Purification purification Further Purification (Precipitation/Washing) chromatography->purification Refinement end Pure this compound purification->end

Caption: A generalized workflow for the isolation of this compound from a plant source.

Diagram 2: Troubleshooting Logic for Low this compound Yield

G start Low this compound Yield check_extraction Evaluate Extraction Efficiency start->check_extraction check_purification Assess Purification Steps check_extraction->check_purification Extraction OK optimize_extraction Optimize Extraction: - Increase solvent ratio - Extend extraction time - Change extraction method check_extraction->optimize_extraction Inefficient optimize_purification Optimize Purification: - Adjust mobile phase - Use deactivated silica - Employ orthogonal methods check_purification->optimize_purification Loss Detected success Improved Yield optimize_extraction->success optimize_purification->success

Caption: A logical approach to troubleshooting low yields during this compound isolation.

Diagram 3: Potential Anti-Inflammatory Signaling Pathways Modulated by Lignans

G This compound This compound (Lignan) nfkb NF-κB Pathway This compound->nfkb Inhibits mapk MAPK Pathway This compound->mapk Inhibits pi3k PI3K/Akt Pathway This compound->pi3k Inhibits inflammation Inflammatory Response (e.g., Cytokine Production) nfkb->inflammation mapk->inflammation pi3k->inflammation

References

Validation & Comparative

A Comparative Analysis of Cycloolivil and Lapachol from Stereospermum suaveolens: Yields, Protocols, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the phytochemical landscape of medicinal plants is paramount. Stereospermum suaveolens, a plant utilized in traditional medicine, is a source of various bioactive compounds, including the lignan (B3055560) cycloolivil and the naphthoquinone lapachol (B1674495). This guide provides a comparative analysis of the extraction yields of these two compounds, details the experimental protocols for their isolation, and explores their known biological activities and mechanisms of action.

Quantitative Yield Comparison

The yields of this compound and lapachol from the roots of Stereospermum suaveolens have been quantified, revealing a significant difference in their abundance. The following tables summarize the quantitative data from a key study in the field.[1]

Table 1: Yield of this compound and Lapachol in Methanolic Extract

CompoundYield (% w/w) in Root Methanol (B129727) Extract
This compound3.67%
Lapachol0.066%

Table 2: Yield of Isolated this compound and Lapachol

CompoundYield (% w/w) from Dried Root Powder after Isolation
This compound0.043%
Lapachol0.004%

These data clearly indicate that this compound is the more abundant of the two compounds in the methanolic extract of Stereospermum suaveolens roots.[1]

Experimental Protocols

The following protocols for the extraction and isolation of this compound and lapachol are based on the methodologies described in the scientific literature.[1]

Extraction
  • Plant Material Preparation: The roots of S. suaveolens are dried and powdered.

  • Methanol Extraction: The powdered root material (1.0 kg) is extracted three times with methanol (4.0 L each time) at 60°C in a static extractor for 2 hours per extraction.

  • Concentration: The combined methanolic extracts are concentrated under vacuum at 60°C.

  • Drying: The concentrated extract is dried in a vacuum tray dryer to obtain the crude extract. The reported yield of the crude methanolic extract is 8%.[1]

Isolation
  • Solvent Partitioning: The crude methanolic extract is dissolved in water and successively partitioned with ethyl acetate (B1210297) and n-butanol. This process yields ethyl acetate soluble (12%), n-butanol soluble (20%), and water-soluble (66%) fractions.[1]

  • Column Chromatography: The ethyl acetate fraction is subjected to open silica (B1680970) gel column chromatography (60-120 mesh). The column is eluted with a gradient of petroleum ether, ethyl acetate, and methanol.

  • Isolation of this compound: The fraction eluted with 10% methanol in ethyl acetate is collected. A precipitate forms, which is then washed repeatedly with petroleum ether to yield pure this compound (yield - 0.043%).

  • Isolation of Lapachol: The fractions eluted with 30% and 40% ethyl acetate in petroleum ether are collected, concentrated, and washed with petroleum ether and acetone, respectively, to yield pure lapachol (yield - 0.004%).

The workflow for the extraction and isolation process is depicted below.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_isolation Isolation Dried and Powdered Roots Dried and Powdered Roots Methanol Extraction (3x) Methanol Extraction (3x) Dried and Powdered Roots->Methanol Extraction (3x) Concentration (Vacuum) Concentration (Vacuum) Methanol Extraction (3x)->Concentration (Vacuum) Crude Methanolic Extract Crude Methanolic Extract Concentration (Vacuum)->Crude Methanolic Extract Dissolution in Water Dissolution in Water Crude Methanolic Extract->Dissolution in Water Partition with Ethyl Acetate Partition with Ethyl Acetate Dissolution in Water->Partition with Ethyl Acetate Partition with n-Butanol Partition with n-Butanol Partition with Ethyl Acetate->Partition with n-Butanol Ethyl Acetate Fraction Ethyl Acetate Fraction Partition with Ethyl Acetate->Ethyl Acetate Fraction n-Butanol Fraction n-Butanol Fraction Partition with n-Butanol->n-Butanol Fraction Aqueous Fraction Aqueous Fraction Partition with n-Butanol->Aqueous Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography Elution with 10% MeOH in EtOAc Elution with 10% MeOH in EtOAc Silica Gel Column Chromatography->Elution with 10% MeOH in EtOAc Fraction Collection Elution with 30-40% EtOAc in Pet. Ether Elution with 30-40% EtOAc in Pet. Ether Silica Gel Column Chromatography->Elution with 30-40% EtOAc in Pet. Ether Fraction Collection Precipitation & Washing Precipitation & Washing Elution with 10% MeOH in EtOAc->Precipitation & Washing This compound (0.043%) This compound (0.043%) Precipitation & Washing->this compound (0.043%) Concentration & Washing Concentration & Washing Elution with 30-40% EtOAc in Pet. Ether->Concentration & Washing Lapachol (0.004%) Lapachol (0.004%) Concentration & Washing->Lapachol (0.004%)

Extraction and Isolation Workflow

Biological Activities and Signaling Pathways

This compound

This compound is a lignan that has been traditionally associated with several medicinal properties, including analgesic, liver-stimulant, astringent, and wound-healing effects. While specific signaling pathways have not been extensively elucidated, its biological activities suggest potential mechanisms of action. For instance, its antioxidant properties likely contribute to its therapeutic effects by mitigating oxidative stress.

The diagram below illustrates the known biological activities of this compound and a proposed mechanism for its antioxidant action.

G cluster_bioactivity Known Biological Activities of this compound cluster_antioxidant Proposed Antioxidant Mechanism Analgesic Analgesic Liver Stimulant Liver Stimulant Astringent Astringent Wound Healing Wound Healing This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Neutralized Species Neutralized Species This compound->Neutralized Species Scavenges Cellular Damage Cellular Damage ROS->Cellular Damage Causes S. suaveolens S. suaveolens S. suaveolens->this compound Source of

Biological Activities of this compound
Lapachol

Lapachol is a well-studied naphthoquinone with a broad spectrum of pharmacological activities. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

  • DHODH Inhibition: Lapachol is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) synthesis. This inhibition can suppress lymphocyte proliferation, contributing to its immunosuppressive effects.

  • Inhibition of DNA and RNA Synthesis: As a vitamin K antagonist, lapachol can interfere with the synthesis of DNA and RNA in neoplastic cells, which is a key aspect of its antitumor activity.

  • Targeting Pyruvate Kinase M2 (PKM2): Lapachol has been shown to inhibit the activity of PKM2, a key enzyme in cancer cell metabolism. This inhibition disrupts glycolysis in tumor cells.

  • Modulation of NF-κB and MAPK Signaling Pathways: Lapachol can activate the NF-κB signaling pathway, which is involved in reversing the polarization of M2-like macrophages, thereby enhancing their tumor-killing ability. It also influences the MAPK signaling pathway, which is implicated in apoptosis and cell cycle regulation.

The following diagram provides a simplified overview of the signaling pathways affected by lapachol.

G cluster_pyrimidine Pyrimidine Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_glycolysis Cancer Cell Metabolism cluster_signaling Signaling Pathways Lapachol Lapachol DHODH DHODH Lapachol->DHODH Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Lapachol->DNA/RNA Synthesis Inhibits PKM2 PKM2 Lapachol->PKM2 Inhibits NF-κB Pathway NF-κB Pathway Lapachol->NF-κB Pathway Activates MAPK Pathway MAPK Pathway Lapachol->MAPK Pathway Modulates Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Glycolysis Glycolysis PKM2->Glycolysis Macrophage Polarization Macrophage Polarization NF-κB Pathway->Macrophage Polarization Apoptosis Apoptosis MAPK Pathway->Apoptosis

Signaling Pathways Modulated by Lapachol

Conclusion

This comparative guide highlights the significant disparity in the natural abundance of this compound and lapachol in Stereospermum suaveolens, with this compound being the major constituent. The provided experimental protocols offer a clear pathway for the extraction and isolation of these compounds for further research. While the molecular mechanisms of this compound require more in-depth investigation, lapachol has been shown to interact with multiple well-defined signaling pathways, making it a compound of significant interest for drug development, particularly in the areas of oncology and immunology. This information serves as a valuable resource for scientists working on the discovery and development of novel therapeutics from natural sources.

References

Validating the Anti-inflammatory Effects of Cycloolivil In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloolivil, a lignan (B3055560) found in plants such as Olea europaea, is a subject of growing interest for its potential therapeutic properties. While direct in vitro studies validating the anti-inflammatory effects of this compound are not extensively available in current literature, this guide provides a comparative analysis based on the well-documented anti-inflammatory activities of structurally related lignans (B1203133) and other bioactive compounds isolated from Olea europaea. By examining the effects of these related molecules on key inflammatory mediators and signaling pathways, we can infer the potential mechanisms of action for this compound and guide future research. This document summarizes experimental data, details relevant protocols, and visualizes key cellular pathways to offer a foundational understanding for researchers investigating the anti-inflammatory potential of this compound.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of various lignans and compounds from olive extracts have been demonstrated to modulate key markers in inflammatory responses. These markers include nitric oxide (NO), a signaling molecule involved in inflammation, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these molecules is a crucial indicator of a compound's anti-inflammatory potential.

Below is a summary of the inhibitory effects of selected lignans and olive-derived compounds on these inflammatory mediators in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

Table 1: In Vitro Anti-inflammatory Effects of Lignans and Olive-Derived Compounds

Compound/ExtractCell LineInflammatory StimulantTarget MediatorObserved Effect (IC50 or % Inhibition)Reference
Lignans
(+)-EudesminLPS-activated microgliaLPSNO Production-[1]
(+)-MagnolinLPS-activated microgliaLPSNO Production-[1]
Epimagnolin BLPS-activated microgliaLPSNO & PGE2 ProductionPotent Inhibition[1]
Ecdysanol FRAW264.7LPSNO & IL-6 ProductionStrong Inhibition[2]
Various LignansRAW264.7LPSTNF-α, NO, IL-6 ProductionInhibition[2]
Olive-Derived
Olive Leaf ExtractRat Paw TissueCarrageenanTNF, IL-1, COX-2, NOSignificant Reduction
Oleacin (OC)HUVECs & THP-1LPSIL-1β, TNF-α, IL-8, IL-6Amelioration
Oleuropein-Aglycone (OA)HUVECs & THP-1LPSIL-1β, TNF-α, IL-8, IL-6Amelioration

Note: Specific IC50 values were not provided in all referenced abstracts. The table reflects the reported inhibitory activity.

Key Signaling Pathways in Inflammation

The production of pro-inflammatory mediators is largely regulated by intracellular signaling cascades. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many natural anti-inflammatory compounds exert their effects by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several lignans have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound (Proposed Action) This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation DNA DNA NFkB_n->DNA Binds to Promoter Regions Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. The inhibition of MAPK phosphorylation is another mechanism through which anti-inflammatory compounds can act.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPKs->Transcription_Factors Activation This compound This compound (Proposed Action) This compound->MKKs Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factors->Pro_inflammatory_Genes

Figure 2: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research into the anti-inflammatory effects of this compound, this section outlines standard in vitro experimental protocols.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow Start RAW264.7 Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Mix Mix with Griess Reagent Collect->Mix Read Measure Absorbance at 540 nm Mix->Read

Figure 3: Experimental workflow for the Griess Assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • After cell treatment, collect the cell culture supernatant.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the cytokine concentration using a standard curve generated with recombinant cytokines.

Conclusion and Future Directions

While direct experimental evidence for the in vitro anti-inflammatory effects of this compound is currently limited, the data from structurally similar lignans and other compounds from Olea europaea provide a strong rationale for its investigation as a potential anti-inflammatory agent. The comparative data presented in this guide suggest that this compound may inhibit the production of key inflammatory mediators such as NO, TNF-α, and IL-6, likely through the modulation of the NF-κB and MAPK signaling pathways.

Future in vitro studies should focus on:

  • Directly assessing the efficacy of isolated this compound in inhibiting pro-inflammatory mediators in LPS-stimulated macrophages.

  • Determining the IC50 values for the inhibition of these mediators to quantify its potency.

  • Investigating the molecular mechanisms by examining the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • Expanding the research to other relevant cell types involved in the inflammatory process, such as endothelial cells and immune cells.

By systematically addressing these research questions, a comprehensive understanding of the anti-inflammatory properties of this compound can be established, paving the way for its potential development as a novel therapeutic agent.

References

Cycloolivil in the Landscape of Phytoestrogen Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of cellular signaling pathways is a primary focus in the quest for novel therapeutics. Phytoestrogens, plant-derived compounds with structural similarities to estrogen, have garnered significant attention for their potential to modulate these pathways, offering promise in various therapeutic areas. Among these, cycloolivil is an emerging lignan (B3055560) whose bioactivity is still being extensively explored. This guide provides a comparative analysis of this compound against well-characterized phytoestrogens—genistein, daidzein (B1669772), and resveratrol (B1683913)—with a focus on their impact on critical cell signaling cascades. While comprehensive data on this compound's direct interaction with key signaling pathways remains nascent, this guide summarizes the existing knowledge and highlights areas ripe for future investigation.

Comparative Analysis of Phytoestrogen Activity

The biological effects of phytoestrogens are largely dictated by their affinity for estrogen receptors (ERα and ERβ) and their ability to modulate downstream signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are fundamental to cell proliferation, survival, and apoptosis.

Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) of phytoestrogens to ERα and ERβ is a key determinant of their estrogenic or anti-estrogenic potential. Genistein and daidzein, prominent isoflavones found in soy, exhibit a higher affinity for ERβ over ERα. This preferential binding is a significant area of research, as ERβ activation is often associated with anti-proliferative effects in certain tissues. Resveratrol, a stilbene (B7821643) found in grapes and berries, also demonstrates a preference for ERβ.

Table 1: Relative Binding Affinity (RBA) of Phytoestrogens for Estrogen Receptors

PhytoestrogenEstrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)Predominant Effect
This compound Data not availableData not availableAntioxidant
Genistein ~0.3 - 8.7~36 - 150ERβ Agonist
Daidzein ~0.06 - 0.5~0.5 - 7.5ERβ Agonist
Resveratrol ~0.01 - 0.1~0.1 - 1.0ERβ Agonist

Note: RBA values are expressed as a percentage relative to 17β-estradiol (100%). The ranges reflect variability across different studies and assay conditions.

Currently, there is a notable absence of published data quantifying the direct binding affinity of this compound to either ERα or ERβ.

Modulation of MAPK/ERK and PI3K/Akt Signaling Pathways

The MAPK/ERK and PI3K/Akt pathways are central to regulating cell fate. Phytoestrogens can exert significant influence over these cascades, often in a cell-type and concentration-dependent manner.

Table 2: Comparative Effects of Phytoestrogens on MAPK/ERK and PI3K/Akt Signaling

PhytoestrogenEffect on MAPK/ERK PathwayEffect on PI3K/Akt PathwayPrimary Cellular Outcome
This compound Data not availableData not availableAntioxidant effects documented
Genistein InhibitionInhibitionAnti-proliferative, Pro-apoptotic
Daidzein InhibitionInhibitionAnti-proliferative, Pro-apoptotic
Resveratrol Biphasic (low conc. activation, high conc. inhibition)InhibitionAnti-proliferative, Pro-apoptotic

Genistein and daidzein have been shown to inhibit both the MAPK/ERK and PI3K/Akt pathways in various cancer cell lines, contributing to their anti-proliferative and pro-apoptotic effects.[1] Resveratrol exhibits a more complex, often biphasic, effect on the MAPK/ERK pathway, where it can activate the pathway at low concentrations and inhibit it at higher concentrations.[2] It generally acts as an inhibitor of the PI3K/Akt pathway.[3]

Specific experimental data detailing the direct effects of this compound on the activation or inhibition of the MAPK/ERK and PI3K/Akt signaling pathways are not yet available in peer-reviewed literature. However, its documented antioxidant activity suggests potential indirect effects on these pathways, as reactive oxygen species (ROS) are known modulators of both MAPK/ERK and PI3K/Akt signaling.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing phytoestrogen activity.

Phytoestrogen_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor ERK ERK ER->ERK Non-genomic action PI3K PI3K ER->PI3K Non-genomic action Transcription_Factors Transcription Factors ER->Transcription_Factors Genomic action Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates Growth_Factor_Receptor->PI3K Activates Phytoestrogen Phytoestrogen (e.g., Genistein, Resveratrol) Phytoestrogen->ER Binds Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Transcription_Factors->Gene_Expression

Phytoestrogen Modulation of Key Signaling Pathways.

Experimental_Workflow Start Start: Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Phytoestrogens (this compound, Genistein, etc.) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice ER_Binding Estrogen Receptor Competitive Binding Assay Assay_Choice->ER_Binding Receptor Affinity Western_Blot Western Blot for Phosphorylated Proteins (p-ERK, p-Akt) Assay_Choice->Western_Blot Signaling Pathway Activation Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Assay_Choice->Proliferation_Assay Cellular Outcome Data_Analysis Data Analysis and Comparison ER_Binding->Data_Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis

Typical Experimental Workflow for Phytoestrogen Bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments discussed.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[4]

  • Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, genistein).[4]

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to bind the receptor-ligand complexes. The mixture is washed to remove unbound estradiol.[4]

  • Quantification: The radioactivity of the HAP pellet, representing the amount of bound radiolabeled estradiol, is measured using a scintillation counter.[4]

  • Data Analysis: A competition curve is generated by plotting the percentage of radiolabeled estradiol bound against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is calculated. The RBA is then calculated relative to the IC50 of unlabeled 17β-estradiol.[4]

Western Blot for Phosphorylated ERK and Akt

This technique is used to detect and quantify the levels of activated (phosphorylated) signaling proteins.

  • Cell Lysis: Cells treated with phytoestrogens are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.[6]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Immunoblotting:

    • The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[7]

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-Akt).[7]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[7]

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.[5]

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to normalize the data.[8]

Conclusion and Future Directions

While genistein, daidzein, and resveratrol have been extensively studied for their effects on estrogen receptor binding and key cell signaling pathways, this compound remains a comparatively enigmatic compound in this context. The available data for the established phytoestrogens provide a valuable framework for understanding how these molecules can influence cellular behavior. The lack of specific data for this compound's interaction with ERα, ERβ, and the MAPK/ERK and PI3K/Akt pathways represents a significant knowledge gap. Future research should prioritize conducting direct binding assays and cell-based signaling studies with this compound to elucidate its mechanisms of action and to fully assess its therapeutic potential in comparison to other phytoestrogens. Such studies will be instrumental in determining whether this compound's known antioxidant properties translate into significant modulation of these critical cell signaling cascades.

References

A Comparative Guide to Cycloolivil Quantification: Cross-Validation of HPLC and HPTLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Cycloolivil, a significant lignan (B3055560) found in various medicinal plants. While direct cross-validation studies for this compound are not extensively published, this document outlines the necessary experimental frameworks and expected performance outcomes based on established analytical principles and International Council for Harmonisation (ICH) guidelines. By presenting detailed protocols and comparative data tables, this guide serves as a practical resource for researchers aiming to develop and validate robust analytical methods for this promising bioactive compound.

Experimental Protocols

A successful cross-validation requires the development and optimization of distinct methods for each technique. Below are proposed protocols for the quantification of this compound using HPLC and HPTLC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 280 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.

    • Sample Preparation: Extract this compound from the plant matrix using a suitable solvent (e.g., methanol) with the aid of ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a high-throughput alternative for quantitative analysis and is particularly useful for screening multiple samples simultaneously.

  • Instrumentation: HPTLC system including an automatic sample applicator (e.g., Linomat 5), developing chamber, TLC plate heater, and a TLC scanner/densitometer.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).

    • Sample Application: Apply standards and samples as 8 mm bands, 10 mm from the bottom edge of the plate, with a distance of 15 mm between bands.

    • Mobile Phase (Solvent System): A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).

    • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough developing chamber.

    • Drying: Dry the plate in an oven or with a stream of warm air.

    • Densitometric Scanning: Perform scanning at 280 nm using a TLC scanner in absorbance mode.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Calibration Standards: From the stock solution, prepare working standards and apply different volumes to the HPTLC plate to obtain a calibration range (e.g., 100-1000 ng/spot).

    • Sample Preparation: Prepare a methanolic extract of the plant material as described for the HPLC method. The final concentration may need to be adjusted to fall within the HPTLC calibration range.

Data Presentation: A Comparative Framework

The cross-validation of these two methods would involve assessing their performance based on ICH guidelines.[1][2][3] The following tables summarize the proposed chromatographic conditions and the key validation parameters that must be evaluated.

Table 1: Comparison of Proposed Chromatographic Conditions

ParameterHPLC MethodHPTLC Method
Technique Reversed-Phase Liquid ChromatographyAdsorption Thin-Layer Chromatography
Stationary Phase C18 silica gel column (250 x 4.6 mm, 5µm)Pre-coated Silica Gel 60 F254 plates
Mobile Phase Gradient: Water (0.1% Formic Acid) & AcetonitrileToluene: Ethyl Acetate: Formic Acid (5:4:1 v/v/v)
Analysis Time ~30-40 minutes per sample~20-30 minutes for plate development (multiple samples)
Detection UV Detector at 280 nmDensitometric Scanner at 280 nm
Quantification Peak area integration of a single chromatogramPeak area integration from densitometric scan of a track

Table 2: Cross-Validation Parameters and Expected Performance Outcomes

Validation ParameterDescription & Experimental AssessmentExpected Performance: HPLC vs. HPTLC
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[4] Assessed by comparing the chromatograms of blank, standard, and sample solutions. Peak purity analysis using a DAD is crucial for HPLC.HPLC: Generally offers higher resolution and peak purity, providing excellent specificity.[5] HPTLC: Good specificity can be achieved with optimized mobile phases. The visual nature of the chromatogram allows for easy detection of matrix interferences across the entire track.[6]
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2] Assessed by analyzing a minimum of five concentrations. The correlation coefficient (r²) should ideally be >0.995.HPLC: Typically exhibits excellent linearity over a wide concentration range. HPTLC: Also demonstrates good linearity, but often over a slightly narrower range compared to HPLC.
Accuracy The closeness of the test results to the true value.[2] Determined by recovery studies, spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).HPLC: High accuracy with recovery values typically between 98-102% is expected due to high precision and low baseline noise. HPTLC: Good accuracy is achievable, with recovery often in the range of 95-105%. Manual application steps can sometimes introduce more variability.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day), and Reproducibility. Expressed as Relative Standard Deviation (%RSD).HPLC: Very high precision is a key advantage, with %RSD values often below 2% due to automation and stable instrumental conditions.[7] HPTLC: Good precision is possible with automated applicators (%RSD < 5%). However, it can be more susceptible to environmental factors like humidity and temperature during development.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.HPLC: Generally offers lower LOD and LOQ, making it more suitable for trace analysis.[5] HPTLC: Sensitivity is very good (in the nanogram range), but LOD/LOQ might be slightly higher than for HPLC.[9]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] For HPLC, this includes varying flow rate, column temperature, and mobile phase composition. For HPTLC, variations can include mobile phase composition, development distance, and saturation time.HPLC: Methods are generally robust, especially with modern, well-maintained equipment. HPTLC: Robustness can be more challenging to achieve due to the number of manual steps and environmental influences. Careful control of parameters is essential.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation process, providing a clear visual representation of the experimental design.

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Method Validation (ICH Guidelines) cluster_quant Phase 3: Quantification & Comparison cluster_report Phase 4: Conclusion SamplePrep Sample and Standard Preparation HPLC_Dev HPLC Method Development & Optimization SamplePrep->HPLC_Dev HPTLC_Dev HPTLC Method Development & Optimization SamplePrep->HPTLC_Dev HPLC_Val HPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) HPLC_Dev->HPLC_Val HPTLC_Val HPTLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) HPTLC_Dev->HPTLC_Val Quant_HPLC Quantification of this compound by Validated HPLC Method HPLC_Val->Quant_HPLC Quant_HPTLC Quantification of this compound by Validated HPTLC Method HPTLC_Val->Quant_HPTLC Data_Comp Data Comparison & Statistical Analysis (e.g., t-test) Quant_HPLC->Data_Comp Quant_HPTLC->Data_Comp Report Cross-Validation Report Data_Comp->Report

Caption: Workflow for the cross-validation of HPLC and HPTLC methods.

G cluster_hplc HPLC cluster_hptlc HPTLC cluster_shared Shared Capabilities title Comparative Strengths cluster_hplc cluster_hplc cluster_hptlc cluster_hptlc cluster_shared cluster_shared HPLC_Strength1 High Resolution & Specificity HPLC_Strength2 High Precision (%RSD < 2%) HPLC_Strength3 Lower Detection Limits (LOD/LOQ) HPLC_Strength4 Fully Automated System HPTLC_Strength1 High Sample Throughput HPTLC_Strength2 Low Solvent Consumption per Sample HPTLC_Strength3 Minimal Sample Preparation HPTLC_Strength4 Visual Detection of Matrix Effects Shared_Strength1 Robust Quantitative Analysis Shared_Strength2 Good Accuracy & Linearity

Caption: Key strengths of HPLC and HPTLC for phytochemical analysis.

Conclusion

Both HPLC and HPTLC are powerful and suitable techniques for the quantification of this compound. HPLC stands out for its superior precision, resolution, and lower detection limits, making it the preferred method for regulatory submissions and trace analysis.[7][11] Conversely, HPTLC offers significant advantages in terms of sample throughput, reduced solvent consumption, and operational simplicity, positioning it as an excellent tool for screening large numbers of samples, quality control of raw materials, and preliminary research.[6]

A cross-validation study as outlined in this guide is essential to ensure that data generated by either method is reliable and comparable. For researchers in natural product analysis and drug development, the choice between HPLC and HPTLC will depend on the specific application, sample workload, and the required level of precision and sensitivity. Ultimately, having validated methods for both techniques provides valuable flexibility in the analytical workflow.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of natural and synthetic cycloolivil, a lignan (B3055560) with demonstrated antioxidant and anti-inflammatory properties. Due to a lack of direct comparative studies in publicly available literature, this guide will focus on the known efficacy of natural this compound and present the standardized methodologies by which both natural and synthetic forms can be evaluated. The information presented aims to equip researchers with the necessary protocols and frameworks to conduct their own comparative analyses.

Introduction to this compound

This compound is a lignan found in various plant species, notably in the roots of Stereospermum suaveolens[1][2][3]. Traditionally, plants containing this compound have been used in remedies for their analgesic, liver-stimulant, and wound-healing properties[1][2][3]. Modern research has begun to explore the pharmacological potential of isolated this compound, particularly focusing on its antioxidant and anti-inflammatory effects.

The availability of this compound from natural sources can be limited. Therefore, chemical synthesis offers a promising alternative for producing larger quantities for research and potential therapeutic development. A key assumption is that synthetic this compound, if produced with the same stereochemistry as the natural form, will exhibit identical biological activity.

Sourcing and Preparation

Natural this compound: Extraction and Isolation

Natural this compound is typically extracted from dried and powdered plant material. A common method involves methanolic extraction followed by liquid-liquid partitioning and column chromatography to isolate the compound.

Experimental Protocol: Extraction of Natural this compound from Stereospermum suaveolens

  • Extraction: The powdered roots of S. suaveolens are extracted with methanol (B129727) at 60°C. The combined extracts are then concentrated under a vacuum[1].

  • Partitioning: The crude methanol extract is dissolved in water and successively partitioned with ethyl acetate (B1210297) and n-butanol. The ethyl acetate fraction, which is rich in this compound, is collected[1].

  • Chromatography: The ethyl acetate fraction is subjected to open silica (B1680970) gel column chromatography. The column is eluted with a gradient of petroleum ether, ethyl acetate, and methanol[1].

  • Isolation: Fractions containing this compound are identified, and the compound is purified by precipitation and washing[1]. High-Performance Liquid Chromatography (HPLC) can be used for the final purification and quantification[1][2].

Synthetic this compound: Chemical Synthesis

The total synthesis of this compound has been achieved through various stereoselective routes. These methods often involve the construction of the core lignan structure from commercially available starting materials. One reported synthesis utilizes a stereoselective hydroxylation of an α,β-dibenzyl-γ-butyrolactone as a key step to produce (±)-cycloolivil[2].

Comparative Efficacy: Antioxidant Activity

ParameterAssayDescriptionExpected Outcome for this compound
IC50 Value DPPH Radical Scavenging AssayThe concentration of the compound required to scavenge 50% of the DPPH free radical. A lower IC50 indicates higher antioxidant activity.To be determined experimentally.
Trolox Equivalents ABTS Radical Scavenging AssayCompares the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog.To be determined experimentally.
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of this compound (natural or synthetic) are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Comparative Efficacy: Anti-inflammatory Activity

The anti-inflammatory properties of this compound are another significant area of interest. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism for anti-inflammatory drugs.

ParameterAssayDescriptionExpected Outcome for this compound
IC50 Value COX-2 Inhibition AssayThe concentration of the compound required to inhibit 50% of the activity of the COX-2 enzyme. A lower IC50 indicates higher anti-inflammatory activity.To be determined experimentally.
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Reaction Mixture: Different concentrations of this compound are pre-incubated with the COX-2 enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Measurement of Product Formation: The production of prostaglandins (B1171923) (e.g., PGE2) is measured, often using an ELISA kit.

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Potential Signaling Pathway: Nrf2 Activation

The antioxidant and anti-inflammatory effects of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that this compound may also act through this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits? ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Ub->Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Comparative Analysis

To directly compare the efficacy of natural and synthetic this compound, a structured experimental workflow is essential.

Experimental_Workflow Source Source Material Natural Natural this compound (Extraction & Purification) Source->Natural Synthetic Synthetic this compound (Chemical Synthesis) Source->Synthetic Characterization Structural & Purity Analysis (NMR, MS, HPLC) Natural->Characterization Synthetic->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition) Characterization->Anti_inflammatory Cell_based Cell-based Assays (Nrf2 Activation) Characterization->Cell_based Data_Analysis Data Analysis & Comparison Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cell_based->Data_Analysis

Caption: Workflow for the comparative analysis of natural vs. synthetic this compound.

Conclusion

While the biological activities of natural this compound show significant promise, the field would greatly benefit from direct comparative studies with its synthetic counterpart. Such studies are crucial to validate the efficacy of synthetic routes and to ensure a consistent and scalable supply for future research and drug development. The experimental protocols and frameworks provided in this guide offer a foundation for researchers to conduct these vital comparative analyses. The assumption remains that a successfully synthesized this compound, identical in structure and purity to the natural compound, will exhibit equivalent biological efficacy.

References

Comparative analysis of Cycloolivil and resveratrol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of natural product research, both cycloolivil and resveratrol (B1683913) have emerged as compounds of interest due to their potential health benefits. Resveratrol, a well-studied polyphenol found in grapes and berries, has been extensively investigated for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This compound, a lignan (B3055560) found in plants such as the olive tree, is a less-studied compound, but preliminary research suggests it may also possess valuable bioactive properties.

This guide provides a comprehensive comparative analysis of the bioactivity of this compound and resveratrol, with a focus on experimental data to assist researchers, scientists, and drug development professionals in their work. The information is presented in a structured format, including data tables for easy comparison, detailed experimental protocols for key assays, and visualizations of signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and resveratrol. It is important to note that while extensive data exists for resveratrol, quantitative data for isolated this compound is limited in the current scientific literature. Much of the available information on this compound's bioactivity is derived from studies on plant extracts containing the compound, rather than on the purified lignan itself.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound DPPH Radical ScavengingData Not Available-
Hydroxyl Radical ScavengingData Not Available-
Resveratrol DPPH Radical Scavenging131 µM[1]
ABTS Radical Scavenging2 µg/mL[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueSource
This compound RAW 264.7 MacrophagesNitric Oxide (NO) ProductionData Not Available-
Resveratrol RAW 264.7 MacrophagesNitric Oxide (NO) Production~5-10 µM (Significant inhibition)[3][4][5]

Table 3: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueSource
This compound MCF-7 (Breast Cancer)MTT AssayData Not Available-
Resveratrol MCF-7 (Breast Cancer)MTT Assay51.18 µM
MCF-7 (Breast Cancer)MTT Assay238 µM

Table 4: Comparative Neuroprotective Activity

CompoundIn Vitro ModelAssayIC50 Value / Effective ConcentrationSource
This compound β-Amyloid-induced toxicityCell ViabilityData Not Available-
Resveratrol β-Amyloid-induced toxicity in rat hippocampal neuronsCell Viability25 µM (maximally effective)
Inhibition of β-secretase (BACE-1)Enzymatic Assay11.9 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., resveratrol) in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate or cuvettes, add different concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Synthase Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophages in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

    • The IC50 value for NO inhibition is calculated.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cells.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed the cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Neuroprotection Assay against β-Amyloid (Aβ)-Induced Toxicity

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of β-amyloid, a peptide implicated in Alzheimer's disease.

  • Principle: Aggregated forms of β-amyloid are toxic to neurons and can induce cell death. A neuroprotective compound will be able to mitigate this toxicity and improve cell survival.

  • Protocol:

    • Culture primary neurons (e.g., hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).

    • Prepare aggregated β-amyloid peptides (e.g., Aβ1-42 or Aβ25-35) by incubating them under specific conditions.

    • Treat the neuronal cells with the test compound at various concentrations, either before, during, or after exposure to the toxic Aβ peptides.

    • Incubate the cells for a defined period (e.g., 24-48 hours).

    • Assess cell viability using methods such as the MTT assay, LDH release assay, or by counting viable cells after staining with dyes like trypan blue.

    • The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with Aβ alone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by resveratrol and a general workflow for in vitro bioactivity screening.

Resveratrol_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_anticancer Anticancer Effects cluster_neuroprotective Neuroprotective Effects Resveratrol1 Resveratrol Nrf2 Nrf2 Activation Resveratrol1->Nrf2 AntioxidantEnzymes ↑ Antioxidant Enzymes (HO-1, SOD, CAT) Nrf2->AntioxidantEnzymes ROS ↓ Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Resveratrol2 Resveratrol NFkB NF-κB Inhibition Resveratrol2->NFkB COX2 ↓ COX-2 NFkB->COX2 iNOS ↓ iNOS NFkB->iNOS ProInflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines Resveratrol3 Resveratrol CellCycleArrest Cell Cycle Arrest (G1/S phase) Resveratrol3->CellCycleArrest Apoptosis ↑ Apoptosis Resveratrol3->Apoptosis Caspases ↑ Caspase Activation Apoptosis->Caspases Resveratrol4 Resveratrol SIRT1 SIRT1 Activation Resveratrol4->SIRT1 AmyloidBeta ↓ β-Amyloid Aggregation Resveratrol4->AmyloidBeta BACE1 ↓ BACE-1 Activity Resveratrol4->BACE1

Caption: Key signaling pathways modulated by resveratrol.

Experimental_Workflow start Start: Compound Selection (this compound / Resveratrol) antioxidant Antioxidant Assays (e.g., DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->anti_inflammatory anticancer Anticancer Assays (e.g., MTT on MCF-7) start->anticancer neuroprotective Neuroprotective Assays (e.g., Anti-β-Amyloid) start->neuroprotective data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis neuroprotective->data_analysis comparison Comparative Analysis data_analysis->comparison end Conclusion comparison->end

Caption: General experimental workflow for in vitro bioactivity screening.

Conclusion

This comparative guide highlights the extensive body of research supporting the diverse bioactivities of resveratrol. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into its mechanisms of action and potential therapeutic applications.

In contrast, the bioactivity of isolated this compound remains largely underexplored, with a significant lack of quantitative data in the public domain. While its presence in botanicals with known health benefits is intriguing, further research is imperative to elucidate the specific biological effects of purified this compound. This knowledge gap presents a clear opportunity for future research to isolate and characterize the bioactivities of this compound, potentially uncovering a new natural compound with significant therapeutic promise. Researchers are encouraged to utilize the detailed protocols provided in this guide as a starting point for a comprehensive evaluation of this compound's potential.

References

Head-to-head comparison of Cycloolivil and quercetin antioxidant capacity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural compounds with therapeutic potential, both cycloolivil and quercetin (B1663063) have garnered attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, drawing upon available experimental data. While extensive research has quantified the antioxidant prowess of quercetin, data on this compound remains more nascent. This comparison aims to summarize the current state of knowledge to inform researchers, scientists, and drug development professionals.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. This is quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Quercetin ~4.60 - 19.17Ascorbic Acid~5
This compound Data not available--

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Quercetin 1.17 - 2.10Trolox~2.34
This compound Data not available--

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
Quercetin Data varies significantly with experimental conditions
This compound Data not available

Experimental Protocols

Standardized assays are crucial for the reproducible evaluation of antioxidant capacity. Below are the detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is monitored spectrophotometrically.[4]

Materials:

  • DPPH solution (typically 0.1 mM in methanol)

  • Test compound (this compound or Quercetin) at various concentrations

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution at different concentrations to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[5]

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compound (this compound or Quercetin) at various concentrations

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

  • Prepare a stock solution of the test compound and the positive control.

  • In a 96-well plate, add a small volume of the test compound solution at different concentrations to the wells.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride; peroxyl radical generator)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound (this compound or Quercetin) at various concentrations

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.

  • In a black 96-well plate, add the fluorescein solution to all wells.

  • Add the test compound, Trolox, or buffer (for blank) to the respective wells.

  • Incubate the plate at 37°C for a few minutes.

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The ORAC value is calculated from the net area under the fluorescence decay curve of the sample compared to that of the blank and is typically expressed as Trolox equivalents (TE).

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental processes and the mechanisms of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Stock Prepare Stock Solutions (this compound/Quercetin) Serial Dilutions Create Serial Dilutions Compound Stock->Serial Dilutions DPPH DPPH Assay (Add DPPH, Incubate, Measure Absorbance @ 517nm) Serial Dilutions->DPPH ABTS ABTS Assay (Add ABTS•+, Incubate, Measure Absorbance @ 734nm) Serial Dilutions->ABTS ORAC ORAC Assay (Add Fluorescein & AAPH, Measure Fluorescence Decay) Serial Dilutions->ORAC Calculate Inhibition Calculate % Inhibition DPPH->Calculate Inhibition ABTS->Calculate Inhibition Calculate AUC Calculate Area Under Curve (ORAC) ORAC->Calculate AUC Plot Curve Plot Inhibition vs. Concentration Calculate Inhibition->Plot Curve Determine IC50 Determine IC50 Value Plot Curve->Determine IC50 Express as TE Express as Trolox Equivalents (ORAC) Calculate AUC->Express as TE

Experimental workflow for antioxidant capacity assessment.

Antioxidant Signaling Pathway of Quercetin

Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes.

Quercetin_Signaling_Pathway ROS Oxidative Stress (ROS) Quercetin Quercetin ROS->Quercetin Scavenged by MAPK MAPK Pathway ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates Keap1 Keap1 Quercetin->Keap1 Inhibits Quercetin->MAPK Modulates Quercetin->NFkB Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to Keap1->Nrf2 Sequesters & Degrades AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Neutralizes CellularProtection Enhanced Cellular Protection AntioxidantEnzymes->CellularProtection Leads to Inflammation Inflammation NFkB->Inflammation Promotes

Simplified signaling pathway of quercetin's antioxidant action.

Conclusion

Quercetin is a well-characterized antioxidant with a potent ability to scavenge free radicals, as demonstrated by a wealth of quantitative data from various in vitro assays. Its antioxidant mechanism is multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways like the Nrf2 and NF-κB pathways.

In contrast, while this compound is recognized as a promising bioactive lignan (B3055560) found in plants with known antioxidant properties, there is a significant gap in the scientific literature regarding its specific, quantitative antioxidant capacity. Future research focusing on the isolation of pure this compound and its evaluation using standardized antioxidant assays is necessary to facilitate a direct and comprehensive comparison with established antioxidants like quercetin. Such studies will be invaluable for elucidating its potential role in drug development and as a health-promoting agent.

References

Validating the Mechanism of Action of Cycloolivil in Specific Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Cycloolivil in specific cancer cell lines. It outlines key experiments, presents data organization structures, and offers detailed protocols to objectively assess the compound's performance against other alternatives.

Overview of this compound's Known Biological Activities

This compound is a lignan (B3055560) found in various plants, including those of the Stereospermum genus[1][2][3][4]. Existing research suggests that this compound possesses several biological activities that are relevant to cancer research, including:

  • Antioxidant Activity: Like many phenolic compounds, this compound is expected to exhibit antioxidant properties, which can play a role in mitigating oxidative stress within cancer cells.

  • Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory properties, potentially through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

  • Anticancer Potential: Preliminary evidence suggests that this compound may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are crucial mechanisms for anticancer agents.

This guide will focus on experimental approaches to validate and quantify these potential anticancer mechanisms in specific cancer cell lines, comparing its efficacy to a standard chemotherapeutic drug, Doxorubicin, and other relevant lignans.

Comparative Data Presentation

To facilitate a clear comparison of this compound's efficacy, all quantitative data should be summarized in structured tables. Below are template tables for key experimental outcomes.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIncubation Time (hrs)IC50 (µM)
This compounde.g., MCF-724Data to be determined
48Data to be determined
72Data to be determined
Doxorubicine.g., MCF-724Literature Value
48Literature Value
72Literature Value
Other Lignan (e.g., Secoisolariciresinol diglucoside)e.g., MCF-724Literature Value
48Literature Value
72Literature Value

Table 2: Comparative Analysis of Apoptosis Induction

This table will quantify the percentage of apoptotic cells in a cancer cell line following treatment.

CompoundConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
Control 0
This compound IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined
Doxorubicin IC50Literature ValueLiterature ValueLiterature Value
2 x IC50Literature ValueLiterature ValueLiterature Value
Other Lignan IC50Literature ValueLiterature ValueLiterature Value
2 x IC50Literature ValueLiterature ValueLiterature Value

Table 3: Comparative Analysis of Cell Cycle Distribution

This table will show the percentage of cells in each phase of the cell cycle after treatment.

CompoundConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control 0
This compound IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined
Doxorubicin IC50Literature ValueLiterature ValueLiterature Value
2 x IC50Literature ValueLiterature ValueLiterature Value
Other Lignan IC50Literature ValueLiterature ValueLiterature Value
2 x IC50Literature ValueLiterature ValueLiterature Value

Table 4: Comparative Inhibition of NF-κB Pathway Activation

This table will quantify the relative protein expression of key components of the NF-κB pathway.

CompoundConcentration (µM)Relative p-p65 ExpressionRelative IκBα Expression
Control (untreated) 01.01.0
Control (+ TNF-α) 0Normalized to this valueNormalized to this value
This compound (+ TNF-α) IC50Data to be determinedData to be determined
2 x IC50Data to be determinedData to be determined
BAY 11-7082 (Inhibitor) (+ TNF-α) 10Literature ValueLiterature Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and another comparative lignan in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with this compound, Doxorubicin, or another lignan at their respective IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Western Blot Analysis of NF-κB Pathway

This technique is used to detect and quantify specific proteins in a sample, in this case, key proteins in the NF-κB signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Pre-treat cells with this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour, followed by stimulation with an activator like TNF-α (10 ng/mL) for 30 minutes. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) cluster_western Western Blot (NF-κB) c1 Seed Cells c2 Treat with this compound / Comparators c1->c2 c3 Incubate (24, 48, 72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 a1 Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V-FITC & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 cc1 Treat Cells cc2 Harvest & Fix Cells cc1->cc2 cc3 Stain with PI/RNase cc2->cc3 cc4 Flow Cytometry Analysis cc3->cc4 w1 Treat & Lyse Cells w2 Protein Quantification w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detection w4->w5

Caption: Overview of the experimental workflow.

NFkB_pathway cluster_stimulus Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α IKK IKK Complex TNF->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis_CellCycle_Relationship cluster_cell_cycle Cell Cycle Progression This compound This compound Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., at G2/M) This compound->CellCycleArrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CellCycleArrest->Apoptosis Can lead to

Caption: Relationship between this compound, cell cycle arrest, and apoptosis.

References

Safety Operating Guide

Proper Disposal of Cycloolivil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to handling cycloolivil, it is crucial to consult the compound's specific hazard information, if available from the supplier. In the absence of detailed data, researchers should treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect street clothing.

General Handling:

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry place.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste. This workflow is designed to ensure that all waste streams are correctly identified, segregated, and prepared for final disposal by qualified personnel.

cluster_0 This compound Waste Disposal Workflow A Identify Waste Type (Unused this compound, Contaminated Materials) B Segregate Waste A->B C Is the waste acutely toxic? B->C D Label as "Acutely Toxic Chemical Waste" C->D Yes E Label as "Hazardous Chemical Waste" C->E No F Package Securely (Chemically compatible, sealed container) D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Disposal (Contact EHS or licensed contractor) G->H I Complete Waste Manifest/Documentation H->I

Caption: Logical workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

The disposal of this compound, like any laboratory chemical, must be handled in a structured and compliant manner. Do not dispose of this compound down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unadulterated this compound should be considered chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should also be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Packaging and Labeling:

  • Container: Use a chemically compatible and leak-proof container for waste collection. The original container, if empty and in good condition, can be used for the same waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Include the date of waste generation and any known hazard characteristics.

3. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Complete any required waste manifest or tracking documentation provided by the disposal service.

Environmental Considerations

While specific ecotoxicity data for this compound is not widely published, it is prudent to assume it may be harmful or toxic to aquatic life with long-lasting effects.[1][3] Therefore, preventing its release into the environment is a critical aspect of responsible disposal.[3] Proper disposal through a certified hazardous waste handler ensures that the compound is managed in an environmentally sound manner.

References

Essential Safety and Logistical Information for Handling Cycloolivil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cycloolivil was found. The following guidance is based on general laboratory safety principles for handling natural product compounds and lignans. It is crucial to conduct a risk assessment for your specific laboratory conditions and handling procedures.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should be worn to protect against splashes.[1][2][3] A face shield provides an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling this compound.[1][4] It is important to check the glove manufacturer's chemical resistance data for the specific solvents being used. Gloves should be inspected for any signs of degradation or punctures before use.
Body Protection Laboratory Coat or GownA clean lab coat or a disposable gown should be worn to protect personal clothing and skin from contamination.[1][2][4] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of powdered this compound or solutions should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[5] If a fume hood is not available, a risk assessment should determine the need for a respirator.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing: If handling this compound as a solid, weigh it in a chemical fume hood to prevent the inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]

Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials should be disposed of as hazardous waste.

Disposal Plan:

  • Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered chemical waste.

  • Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While no specific experimental protocols for this compound were found in the safety-related search results, a general protocol for the extraction and isolation of this compound from Stereospermum suaveolens roots involves the following steps:

  • The dried and powdered roots are extracted with methanol (B129727).

  • The combined methanol extracts are concentrated under a vacuum.

  • The crude extract is dissolved in water and partitioned successively with ethyl acetate (B1210297) and n-butanol.

  • The ethyl acetate soluble fraction is subjected to open silica (B1680970) gel column chromatography.

  • Fractions are collected and analyzed by HPLC to identify those containing this compound.

  • The compound is further purified by precipitation and washing with petroleum ether.

For detailed experimental procedures, it is recommended to consult relevant scientific literature.

PPE_Selection_for_this compound Personal Protective Equipment (PPE) Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound risk_assessment Assess Potential for Exposure: - Inhalation (dust/aerosol) - Dermal Contact - Eye Contact (splash) start->risk_assessment inhalation_risk Inhalation Risk? risk_assessment->inhalation_risk dermal_risk Dermal Contact Risk? inhalation_risk->dermal_risk No fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes eye_risk Eye Splash Risk? dermal_risk->eye_risk No gloves Wear Nitrile/Neoprene Gloves dermal_risk->gloves Yes goggles Wear Safety Goggles eye_risk->goggles Yes proceed Proceed with Handling eye_risk->proceed No fume_hood->dermal_risk respirator Consider Respirator lab_coat Wear Lab Coat/Gown gloves->lab_coat lab_coat->eye_risk face_shield Wear Face Shield goggles->face_shield face_shield->proceed

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloolivil
Reactant of Route 2
Cycloolivil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.